molecular formula C33H58N7O17P3S B15546129 9-Methylundecanoyl-CoA

9-Methylundecanoyl-CoA

Katalognummer: B15546129
Molekulargewicht: 949.8 g/mol
InChI-Schlüssel: QSFNBDRKPNFWLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methylundecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O17P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H58N7O17P3S

Molekulargewicht

949.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methylundecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-5-21(2)11-9-7-6-8-10-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)

InChI-Schlüssel

QSFNBDRKPNFWLT-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Role of 9-Methylundecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the biological significance of 9-Methylundecanoyl-CoA, a methylated long-chain acyl-coenzyme A. While direct research on this specific molecule is limited, its structural characteristics as a branched-chain fatty acyl-CoA provide a strong foundation for understanding its putative roles in cellular metabolism and signaling. This document synthesizes information from related, well-studied molecules to project the likely functions, metabolic pathways, and regulatory networks involving this compound.

Core Concepts: Branched-Chain Fatty Acids and Acyl-CoA Esters

This compound belongs to the class of branched-chain fatty acids (BCFAs). Unlike their straight-chain counterparts, BCFAs contain one or more methyl groups along their aliphatic chain. These structural modifications influence their physical properties and metabolic fate. In eukaryotes, BCFAs are less common than straight-chain fatty acids but play crucial roles in specific contexts.

Acyl-CoA esters, such as this compound, are activated forms of fatty acids, primed for metabolic processing. The thioester bond with coenzyme A renders the acyl group highly transferable and energetically favorable for participation in a variety of enzymatic reactions. Long-chain acyl-CoAs are not only metabolic intermediates but also act as critical signaling molecules, regulating enzyme activity and gene expression.[1][2]

Postulated Biological Roles of this compound

Based on the known functions of related BCFAs and long-chain acyl-CoAs, the biological roles of this compound can be inferred to span several key cellular processes.

Metabolism and Bioenergetics

The primary fate of most fatty acyl-CoAs is catabolism for energy production via β-oxidation. The methyl branch in this compound, however, necessitates alternative metabolic routes. The presence of a methyl group can sterically hinder the enzymes of conventional β-oxidation.[3] Therefore, its degradation likely involves an initial α-oxidation step to remove the carbon atom adjacent to the carboxyl group, followed by standard β-oxidation.[4]

Table 1: Postulated Metabolic Parameters of this compound

ParameterPredicted Value/CharacteristicRationale
Primary Metabolic Pathway α-oxidation followed by β-oxidationThe methyl group at an odd-numbered carbon can interfere with standard β-oxidation, making α-oxidation a likely initial step, similar to phytanic acid metabolism.[3][4]
Subcellular Localization of Metabolism Peroxisomes and Mitochondriaα-oxidation of BCFAs typically occurs in peroxisomes, while subsequent β-oxidation of the resulting shorter-chain acyl-CoAs can proceed in mitochondria.[3][4]
Key Metabolic Intermediates Pristanoyl-CoA (hypothetical analog), Propionyl-CoA, Acetyl-CoAα-oxidation would yield a shorter, activated fatty acid. Subsequent β-oxidation would generate standard products like acetyl-CoA and, depending on the exact cleavage, propionyl-CoA from the branched section.
Energy Yield Slightly lower than a straight-chain C12 fatty acidThe initial α-oxidation step does not generate FADH2 or NADH, leading to a comparatively lower net energy yield.
Cell Signaling and Gene Regulation

Long-chain fatty acyl-CoAs, particularly those that are branched or very long, are potent ligands for nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[5][6][7] this compound is hypothesized to act as a signaling molecule by binding to and activating PPARα.

Activation of PPARα leads to the transcriptional upregulation of genes containing Peroxisome Proliferator Response Elements (PPREs) in their promoters. These genes encode proteins involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria. This creates a positive feedback loop where the presence of BCFAs stimulates their own catabolism.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., Acyl-CoA Oxidases) PPRE->TargetGenes Induces Transcription Nucleus Nucleus

Figure 1: Proposed PPARα signaling pathway activated by this compound.
Incorporation into Complex Lipids and Membrane Fluidity

Branched-chain fatty acids can be incorporated into the phospholipids (B1166683) of cellular membranes. This is a well-documented phenomenon in bacteria, where BCFAs play a critical role in regulating membrane fluidity.[8] The methyl group disrupts the tight packing of the acyl chains, thereby increasing the fluidity of the membrane. While less common in eukaryotes, the incorporation of 9-methylundecanoic acid into membrane lipids could serve a similar function, particularly in specialized tissues or under specific physiological conditions.

Experimental Protocols

Due to the lack of specific literature on this compound, the following protocols are generalized for the analysis of branched-chain fatty acids and their CoA esters. These methodologies can be adapted for the study of this compound.

Extraction and Analysis of Fatty Acyl-CoAs

Objective: To extract and quantify long-chain fatty acyl-CoAs from biological samples.

Methodology:

  • Sample Homogenization: Tissues or cells are rapidly homogenized in a cold isopropanol/water/acetic acid solution to quench enzymatic activity and extract lipids and acyl-CoAs.

  • Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is loaded onto an SPE cartridge (e.g., C18). Non-polar lipids are washed away, and the acyl-CoAs are eluted with a methanol/water solution containing a volatile buffer.

  • LC-MS/MS Analysis: The eluted acyl-CoAs are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is achieved on a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer. Detection is performed using electrospray ionization in positive mode, with multiple reaction monitoring (MRM) for specific acyl-CoA species.

Acyl_CoA_Workflow A Biological Sample (Tissue or Cells) B Homogenization (Cold Isopropanol/Water/Acetic Acid) A->B C Centrifugation B->C D Supernatant Collection C->D E Solid-Phase Extraction (SPE) (C18 Cartridge) D->E F Elution of Acyl-CoAs E->F G LC-MS/MS Analysis F->G H Data Analysis and Quantification G->H

Figure 2: Experimental workflow for the extraction and analysis of fatty acyl-CoAs.
Analysis of Cellular Fatty Acid Composition

Objective: To determine the relative abundance of different fatty acid species, including branched-chain fatty acids, in cellular lipids.

Methodology:

  • Lipid Extraction: Total lipids are extracted from the biological sample using the Folch method (chloroform/methanol/water).

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are extracted into an organic solvent (e.g., hexane) and analyzed by GC-MS. Separation is performed on a polar capillary column, and identification is based on retention time and mass spectra compared to known standards.

Future Directions and Drug Development Implications

The study of this compound and other BCFAs represents a promising area for research and therapeutic development.

  • Targeting Metabolic Disorders: Given their role in activating PPARα, synthetic analogs of this compound could be explored as therapeutic agents for metabolic disorders characterized by dyslipidemia and impaired fatty acid oxidation.

  • Antimicrobial Drug Development: The importance of BCFAs in bacterial membrane integrity suggests that inhibitors of BCFA synthesis could be developed as novel antimicrobial agents.

  • Cancer Biology: Alterations in fatty acid metabolism are a hallmark of many cancers. Investigating the role of BCFAs in cancer cell proliferation and survival may reveal new therapeutic targets.

References

Endogenous Presence of 9-Methylundecanoyl-CoA in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of 9-Methylundecanoyl-CoA in tissues. While direct quantitative data for this specific molecule is not currently available in the public domain, this document synthesizes information on its precursor, 9-methylundecanoic acid, and the well-established metabolic pathways of other branched-chain fatty acids to provide a framework for its study. This guide details the hypothetical metabolic context of this compound, outlines detailed experimental protocols for its detection and quantification, and presents a template for data organization.

Hypothetical Metabolic Significance

9-Methylundecanoic acid is classified as a medium-chain fatty acid.[1] The metabolism of fatty acids is a critical cellular process, and their activation to acyl-CoA esters is a prerequisite for their participation in both catabolic and anabolic pathways.[2] It is therefore highly probable that if 9-methylundecanoic acid is present in tissues, it is converted to this compound to enter metabolic pathways.

Branched-chain fatty acids, such as 9-methylundecanoic acid, undergo metabolism through alpha- and beta-oxidation pathways to yield energy and metabolic intermediates.[3][4][5] The initial step in these pathways is the conversion of the fatty acid to its corresponding acyl-CoA derivative, a reaction catalyzed by acyl-CoA synthetases. While these enzymes exhibit substrate specificity, they are known to act on a variety of fatty acids.[6][7]

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on known pathways for other branched-chain fatty acids.

Caption: Hypothetical activation and metabolism of 9-methylundecanoic acid.

Quantitative Data on this compound in Tissues

As of the date of this guide, there is no specific quantitative data available in the scientific literature for the endogenous levels of this compound in any tissue. To facilitate future research, the following table provides a standardized format for presenting such data once it is generated. This structure allows for clear comparison across different tissues and experimental conditions.

TissueSpeciesConditionThis compound Concentration (pmol/mg protein)Method of QuantificationReference
e.g., Livere.g., Mus musculuse.g., ControlData to be determinede.g., LC-MS/MSFuture Publication
e.g., Braine.g., Mus musculuse.g., ControlData to be determinede.g., LC-MS/MSFuture Publication
e.g., Adiposee.g., Mus musculuse.g., ControlData to be determinede.g., LC-MS/MSFuture Publication

Experimental Protocols

The following section details a generalized workflow and specific protocols for the extraction and quantification of acyl-CoAs from tissues, which can be adapted for the specific analysis of this compound.

Experimental Workflow

The diagram below outlines the key steps involved in the analysis of this compound from tissue samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization (in buffer) Internal_Standard_Spiking Spiking with Internal Standard Tissue_Homogenization->Internal_Standard_Spiking Extraction Acyl-CoA Extraction (e.g., with organic solvents) Internal_Standard_Spiking->Extraction SPE Solid-Phase Extraction (SPE) (for purification) Extraction->SPE LC_MS_MS LC-MS/MS Analysis (for separation and detection) SPE->LC_MS_MS Quantification Quantification (against calibration curve) LC_MS_MS->Quantification Normalization Data Normalization (e.g., to protein concentration) Quantification->Normalization

Caption: General workflow for the analysis of this compound.
Detailed Methodologies

1. Acyl-CoA Extraction from Tissues

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.

  • Materials:

    • Frozen tissue sample

    • Liquid nitrogen

    • Mortar and pestle, pre-chilled

    • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

    • Internal standard (e.g., a stable isotope-labeled analog of this compound, or a structurally similar odd-chain acyl-CoA)

    • Organic solvents (e.g., 2-propanol, acetonitrile)

    • Saturated ammonium (B1175870) sulfate (B86663) solution

    • Centrifuge capable of 4°C operation

    • Microcentrifuge tubes, pre-chilled

  • Procedure:

    • Weigh the frozen tissue sample (typically 50-100 mg).

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

    • Transfer the powdered tissue to a pre-chilled tube containing ice-cold homogenization buffer.

    • Add the internal standard to the homogenate.

    • Add 2-propanol and homogenize further.

    • Add saturated ammonium sulfate and acetonitrile (B52724), then vortex thoroughly.

    • Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

    • The extract can be further purified by solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE) for Acyl-CoA Purification

SPE is a crucial step to remove interfering substances and concentrate the acyl-CoAs.

  • Materials:

    • SPE cartridges (e.g., C18 or a specific mixed-mode anion exchange)

    • SPE manifold

    • Wash solvents (e.g., aqueous buffers)

    • Elution solvent (e.g., methanol (B129727) or acetonitrile with a modifier like acetic acid)

    • Vacuum concentrator or nitrogen evaporator

  • Procedure:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the acyl-CoA extract onto the cartridge.

    • Wash the cartridge with appropriate wash solvents to remove salts and polar impurities.

    • Elute the acyl-CoAs with the elution solvent.

    • Dry the eluate using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Reversed-phase C18 column suitable for acyl-CoA separation.

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate)

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute acyl-CoAs of varying chain lengths.

    • Flow Rate: Appropriate for the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

  • Quantification:

    • A calibration curve is generated using known concentrations of a synthetic this compound standard.

    • The concentration of the endogenous this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

While the endogenous presence of this compound in tissues remains to be definitively established and quantified, the metabolic framework of branched-chain fatty acids strongly suggests its existence as a metabolic intermediate. The experimental protocols detailed in this guide provide a robust starting point for researchers to investigate the presence, concentration, and potential physiological roles of this molecule. Future studies employing these methodologies are essential to fill the current knowledge gap and to understand the complete landscape of fatty acid metabolism.

References

A Technical Guide to the Core Functions of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Branched-chain fatty acyl-coenzyme A (BCFA-CoA) thioesters are critical metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs) and dietary sources. While often considered minor components compared to their straight-chain counterparts, BCFA-CoAs serve as essential precursors for the synthesis of complex lipids, act as signaling molecules by directly activating nuclear receptors, and are involved in post-translational protein modifications. Dysregulation of BCFA metabolism is increasingly linked to a range of human diseases, including metabolic syndrome, cardiometabolic disorders, and rare genetic peroxisomal disorders. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and multifaceted functions of BCFA-CoAs, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and relationships in which these molecules participate.

Biosynthesis and Degradation of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are primarily derived from the catabolism of the essential amino acids leucine, isoleucine, and valine, or obtained from dietary sources like dairy and ruminant meat products.[1][2] Once inside the cell, BCFAs are activated to their coenzyme A (CoA) thioester forms to participate in metabolic pathways.

Biosynthesis from Branched-Chain Amino Acids (BCAAs)

The initial step in BCAA catabolism is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which produces branched-chain α-keto acids (BCKAs).[3][4] These BCKAs are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form the corresponding branched-chain acyl-CoAs.[5][6]

  • Leucine is converted to isovaleryl-CoA.

  • Isoleucine is converted to 2-methylbutyryl-CoA.

  • Valine is converted to isobutyryl-CoA.

These BCFA-CoAs serve as primers for the fatty acid synthase (FAS) system, particularly by the β-ketoacyl-ACP synthase III (FabH) in bacteria, to initiate the synthesis of more complex iso- and anteiso-BCFAs.[6]

BCAA_to_BCFA_CoA Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Valine Valine KIV α-Ketoisovalerate Valine->KIV Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA

Caption: Biosynthesis of BCFA-CoAs from BCAAs.
Degradation Pathways

The degradation of BCFAs involves specialized pathways to handle the methyl branches that obstruct standard β-oxidation.

  • α-Oxidation: This pathway is essential for the degradation of BCFAs with a methyl group at the β-carbon, such as phytanic acid.[7] The process involves an initial oxidation and removal of the carboxyl-carbon as CO2, shortening the fatty acid by one carbon and positioning the methyl group at the α-carbon, which allows subsequent β-oxidation to proceed.[7][8] Defects in this pathway lead to an accumulation of phytanic acid, characteristic of Refsum's disease.[7]

  • β-Oxidation: Once any steric hindrance from branching is resolved, BCFA-CoAs can be degraded via β-oxidation in mitochondria and peroxisomes.[8] This process yields acetyl-CoA and, in the case of odd-numbered carbon chains resulting from the initial primer, propionyl-CoA.[8]

Core Functions of Branched-Chain Fatty Acyl-CoAs

BCFA-CoAs are not merely metabolic byproducts but serve diverse and critical roles in cellular physiology.

Signaling Molecules: PPARα Activation

A primary signaling function of BCFA-CoAs is their role as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[9][10] The CoA thioesters of BCFAs, such as phytanoyl-CoA and pristanoyl-CoA, are much more potent PPARα ligands than their corresponding free fatty acids.[9] This binding induces a conformational change in PPARα, promoting the recruitment of co-regulatory proteins and enhancing the transcription of target genes like ACOX1 and CPT1A, which are crucial for peroxisomal and mitochondrial fatty acid oxidation, respectively.[9][11][12]

PPARa_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA BCFA-CoA BCFA_CoA_nuc BCFA-CoA BCFA_CoA->BCFA_CoA_nuc Translocates PPARa PPARα RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds Target_Genes Target Genes (e.g., ACOX1, CPT1A) PPRE->Target_Genes Induces Transcription mRNA mRNA Target_Genes->mRNA BCFA_CoA_nuc->PPARa Binds & Activates

Caption: PPARα signaling pathway activation by BCFA-CoAs.
Protein Acylation

Like their straight-chain counterparts, BCFA-CoAs can be covalently attached to proteins in a post-translational modification process known as fatty acylation.[13][14] This modification can alter a protein's hydrophobicity, influencing its subcellular localization, membrane association, and interactions with other proteins.[15][16] While myristoylation (C14:0) and palmitoylation (C16:0) are the most studied forms, the incorporation of BCFAs could confer unique structural or functional properties to the modified proteins.[13]

Incorporation into Cellular Lipids and Membrane Fluidity

BCFA-CoAs are utilized as precursors for the synthesis of complex lipids, including phospholipids (B1166683) and triglycerides. The methyl branches of BCFAs disrupt the tight packing of acyl chains in lipid bilayers. This increases membrane fluidity, which is crucial for maintaining the function of cellular membranes, especially in bacteria adapting to low temperatures.[17][18]

Association with Health and Disease

Emerging evidence links the abundance and metabolism of BCFAs and their CoA esters to various health and disease states.

Metabolic Syndrome and Cardiometabolic Disorders

Systematic reviews and meta-analyses have revealed a significant negative correlation between the levels of circulating or adipose tissue BCFAs and the risk of metabolic syndrome (MetS).[19][20] Individuals with a high risk of MetS, obesity, or insulin (B600854) resistance often exhibit lower levels of endogenous BCFAs.[1][2][20] Specifically, serum BCFAs have been inversely associated with triglycerides, body mass index, and markers of inflammation like C-reactive protein.[1][21] This suggests that BCFAs may have protective effects against cardiometabolic disorders.[2]

BCFA_Metabolic_Health High_BCFA Higher Circulating BCFA Levels Improved_IR Improved Insulin Sensitivity High_BCFA->Improved_IR Associated with Lower_TG Lower Triglycerides High_BCFA->Lower_TG Associated with Lower_BMI Lower Body Mass Index High_BCFA->Lower_BMI Associated with Low_BCFA Lower Circulating BCFA Levels Increased_IR Insulin Resistance Low_BCFA->Increased_IR Associated with Higher_TG Higher Triglycerides Low_BCFA->Higher_TG Associated with MetS Metabolic Syndrome (MetS) Risk Low_BCFA->MetS Associated with

Caption: Association of circulating BCFAs with metabolic health.
Peroxisomal Disorders

The accumulation of specific BCFAs is a key diagnostic marker for certain genetic peroxisomal disorders.[18][22] For instance, Zellweger spectrum disorders and X-linked adrenoleukodystrophy involve impaired peroxisomal β-oxidation, leading to the accumulation of very-long-chain fatty acids (VLCFAs) and BCFAs like phytanic and pristanic acid in plasma.[22]

Anti-inflammatory and Antitumoral Effects

BCFAs may exert anti-inflammatory effects, potentially through the activation of PPARα, which can negatively regulate inflammatory signaling pathways like NF-κB.[11] In human adipose cells, iso-BCFAs have been shown to decrease the expression of the pro-inflammatory cytokine interleukin-6 (IL-6).[21] Furthermore, some studies suggest BCFAs possess antitumoral activity, with research showing they can inhibit fatty acid biosynthesis in human breast cancer cells.[23]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the physiological roles of BCFA-CoAs. The tables below summarize key data from the literature.

Table 1: Binding Affinities of BCFA-CoAs and VLCFA-CoAs to PPARα Data extracted from a study using quenching of intrinsic amino acid fluorescence to determine dissociation constants (Kd).

Ligand (CoA Thioester)Dissociation Constant (Kd) in nM
Phytanoyl-CoA~11
Pristanoyl-CoA~11
C20:0-CoA29
C22:0-CoA13
C24:0-CoA3
(Source: Biochemistry. 2006;45(24):7669-81)[9]

Table 2: Relative Abundance of Select Acyl-CoA Species in Bovine Tissues Data represent the percentage of the total acyl-CoA pool identified.

Acyl-CoA SpeciesRetina (%)Heart (%)Liver (%)
12:0-CoA2.7 ± 2.12.6 ± 0.616.1 ± 5.7
14:0-CoA7.0 ± 1.83.8 ± 1.05.9 ± 0.8
14:1n-9-CoA2.9 ± 2.20.7 ± 0.31.2 ± 0.6
14:2n-6-CoA1.6 ± 0.73.7 ± 0.18.1 ± 1.2
(Source: J Biol Chem. 1997;272(50):31328-35)[24]

Key Experimental Protocols

Protocol: Quantification of BCFA-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of BCFA-CoAs from biological samples.

  • Sample Preparation & Extraction:

    • Homogenize flash-frozen tissue or cell pellets in a cold solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile:water) containing a suite of isotope-labeled internal standards for acyl-CoAs.

    • Perform solid-phase extraction (SPE) to enrich for the acyl-CoA fraction and remove interfering substances.

    • Elute the acyl-CoAs from the SPE column and dry the eluate under a stream of nitrogen.

  • Optional Hydrolysis (for total BCFA measurement):

    • For measuring total BCFAs (free and CoA-esterified), perform an acid or base hydrolysis step on the sample to release fatty acids from their CoA esters.[22] This is often required for diagnostic purposes in peroxisomal disorders.

  • LC Separation:

    • Reconstitute the dried extract in an appropriate solvent.

    • Inject the sample onto a UHPLC system. Separation is typically achieved using a reversed-phase C18 column with a gradient elution employing mobile phases such as water and acetonitrile/isopropanol, both containing an ion-pairing agent or acid (e.g., formic acid, ammonium (B1175870) acetate) to improve peak shape and retention.[25][26]

  • MS/MS Detection:

    • Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each BCFA-CoA, monitor a specific precursor-to-product ion transition (e.g., the transition from the protonated molecular ion to a characteristic fragment ion of CoA).[25][26]

  • Quantification:

    • Construct a calibration curve using authentic standards of the BCFA-CoAs of interest.

    • Calculate the concentration of each endogenous BCFA-CoA in the sample by normalizing its peak area to the peak area of its corresponding isotope-labeled internal standard and comparing it to the calibration curve.

LCMS_Workflow Sample 1. Biological Sample (Tissue, Cells) Extraction 2. Extraction (with Internal Standards) Sample->Extraction SPE 3. Solid-Phase Extraction (Enrichment) Extraction->SPE LC 4. UHPLC Separation (Reversed-Phase C18) SPE->LC MS 5. Tandem MS Detection (ESI+, MRM Mode) LC->MS Data 6. Data Analysis (Quantification vs. Standards) MS->Data

Caption: Experimental workflow for BCFA-CoA quantification by LC-MS/MS.
Protocol: Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This radiometric assay measures the activity of enzymes that activate BCFAs to their CoA esters.

  • Preparation of Lysates:

    • Prepare cell or tissue lysates in a suitable buffer on ice.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Prepare a reaction mix containing assay buffer, ATP, coenzyme A, MgCl2, and a radiolabeled BCFA (e.g., [1-14C]-phytanic acid) complexed to bovine serum albumin (BSA).

    • Start the reaction by adding a known amount of cell lysate (e.g., 10-50 µg of protein) to the reaction mix.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Extraction and Phase Partitioning:

    • Stop the reaction by adding a mixture of isopropanol, heptane, and sulfuric acid (Dole's reagent). This creates a two-phase system.

    • Vortex thoroughly. The unreacted radiolabeled BCFA will partition into the upper organic phase (heptane), while the newly synthesized, more polar radiolabeled BCFA-CoA will remain in the lower aqueous phase.

  • Quantification:

    • Carefully collect an aliquot of the lower aqueous phase.

    • Add the aliquot to a scintillation vial with scintillation cocktail.

    • Quantify the amount of radiolabeled BCFA-CoA formed using a scintillation counter.

    • Calculate the specific activity as nmol of BCFA-CoA formed per minute per mg of protein. (Methodology adapted from Methods Mol Biol. 2016;1376:43-53)[27]

Conclusion and Future Directions

Branched-chain fatty acyl-CoAs are integral players in cellular metabolism, with functions extending far beyond their role as simple intermediates. Their ability to act as potent signaling molecules, particularly through PPARα, positions them at the crossroads of lipid metabolism and gene regulation. The inverse association between circulating BCFA levels and metabolic disease risk highlights their potential as both biomarkers and therapeutic targets. Future research should focus on elucidating the specific protein targets of BCFA acylation, understanding the precise mechanisms by which they confer protection against metabolic disease, and exploring the therapeutic potential of modulating BCFA-CoA pools for the treatment of metabolic and inflammatory disorders. Advances in analytical techniques, such as comprehensive lipidomics, will be instrumental in further unraveling the complex biology of these fascinating molecules.

References

9-Methylundecanoyl-CoA and Lipid Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 9-Methylundecanoyl-CoA is limited in publicly available scientific literature. This guide provides a comprehensive overview of the probable metabolic pathways and potential signaling roles of this compound based on its structure as a methyl-branched fatty acyl-CoA and the established principles of lipid metabolism. The experimental protocols and signaling pathways described herein are based on general methodologies for branched-chain fatty acids and should be adapted and validated for specific research on this compound.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on the carbon chain. These molecules are found in various organisms and play significant roles in a multitude of metabolic processes, including anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective actions.[1] Once activated to their coenzyme A (CoA) esters, such as the hypothetical this compound, they become key metabolic intermediates. Acyl-CoAs are involved in β-oxidation, lipid biosynthesis, transcriptional regulation, and protein post-translational modifications, and they participate in various signaling pathways.[2][3]

This technical guide will explore the putative metabolic fate of this compound, a C12 fatty acyl-CoA with a methyl group at the C9 position. We will delve into its likely biosynthesis and degradation pathways, potential involvement in lipid signaling, and the experimental methodologies required for its study.

Putative Metabolism of this compound

The metabolism of BCFAs differs from that of their straight-chain counterparts due to the steric hindrance posed by the methyl group.

Biosynthesis

The synthesis of methyl-branched fatty acids can occur through the utilization of methylmalonyl-CoA as a substrate by fatty acid synthase.[4][5] Fatty acid synthase preparations from various tissues have been shown to generate mixtures of branched fatty acids.[4] It is plausible that the biosynthesis of 9-methylundecanoic acid follows a similar pathway, with the methyl branch being introduced during the elongation process. The cytosolic enzyme ECHDC1 has been identified as a metabolite repair enzyme that degrades ethylmalonyl-CoA and methylmalonyl-CoA, thereby limiting the formation of methyl-branched fatty acids.[5]

Degradation

The degradation of BCFAs often requires specialized enzymatic pathways, as the methyl group can inhibit standard β-oxidation.

Fatty acids with a methyl group at the β-carbon (C3) cannot undergo direct β-oxidation and are instead processed through α-oxidation.[6][7][8] This process, occurring in peroxisomes, involves the removal of a single carbon from the carboxyl end.[6][9] For a molecule like this compound, where the methyl group is distant from the β-carbon, α-oxidation might not be the primary degradation route unless it undergoes initial rounds of β-oxidation that bring the methyl group closer to the carboxyl end.

Peroxisomes are the primary site for the β-oxidation of very-long-chain fatty acids and BCFAs.[10][11][12][13][14] The process in peroxisomes can handle the steric hindrance of methyl groups. For this compound, with the methyl group at an odd-numbered carbon, β-oxidation would likely proceed until the methyl-branched acyl-CoA is formed, at which point specific enzymes would be required.

AMACR is a crucial enzyme in the metabolism of BCFAs with a methyl group at the α-carbon.[15][16][17][18][19] It catalyzes the chiral inversion of the α-methylacyl-CoA, which is necessary for its further degradation via β-oxidation.[15][16] While the methyl group in this compound is not at the α-position, successive cycles of β-oxidation could potentially lead to a substrate for AMACR.

Potential Role of this compound in Lipid Signaling

BCFAs and their derivatives are emerging as important signaling molecules. They have been shown to regulate gene expression by activating nuclear receptors like PPARα and sterol regulatory element-binding protein-1c (SREBP-1c), which in turn can reduce triglyceride synthesis.[1] BCFAs can also modulate inflammatory responses by decreasing the expression of pro-inflammatory factors.[1]

Given these properties of BCFAs, this compound could potentially act as a ligand or precursor to a ligand for nuclear receptors, thereby influencing lipid metabolism and inflammation. The activation of these signaling pathways can have profound effects on cellular energy homeostasis and disease states such as obesity and insulin (B600854) resistance.[20]

Data Presentation

Table 1: Key Enzymes in Branched-Chain Fatty Acid Metabolism

EnzymeLocationFunctionRelevance to this compound (Hypothetical)
Fatty Acid Synthase (FASN)CytosolCatalyzes the synthesis of fatty acids. Can utilize methylmalonyl-CoA to produce methyl-branched fatty acids.[4][5]Potentially involved in the biosynthesis of 9-methylundecanoic acid.
Acyl-CoA SynthetaseMitochondria, Peroxisomes, ERActivates fatty acids to their CoA esters.Required to form this compound from 9-methylundecanoic acid.
Phytanoyl-CoA DioxygenasePeroxisomesKey enzyme in α-oxidation, hydroxylates the α-carbon of phytanoyl-CoA.[6][9]May be involved in the degradation if β-oxidation is blocked by the methyl group.
α-Methylacyl-CoA Racemase (AMACR)Peroxisomes, MitochondriaCatalyzes the epimerization of 2-methyl-branched acyl-CoAs.[15][16]Could be involved in the degradation of a metabolite of this compound.
Peroxisomal Acyl-CoA OxidasePeroxisomesCatalyzes the first step of peroxisomal β-oxidation.[13]Likely involved in the initial degradation steps of this compound.

Experimental Protocols

Extraction and Quantification of Acyl-CoAs

The analysis of acyl-CoAs is challenging due to their low abundance and instability. Liquid chromatography coupled with mass spectrometry (LC-MS) is the most robust and reproducible method for their quantification.[2][3]

Protocol: General Acyl-CoA Extraction and Analysis by LC-MS/MS

  • Sample Homogenization: Homogenize tissue or cell samples in a suitable ice-cold buffer.

  • Protein Precipitation: Add a protein precipitating agent, such as perchloric acid or acetonitrile, to the homogenate.

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to purify and concentrate the acyl-CoAs from the supernatant.

  • LC Separation: Separate the acyl-CoAs using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Gradient elution is typically employed to resolve the different acyl-CoA species.

  • MS/MS Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for high selectivity and sensitivity.[21][22]

Note: This is a general protocol and should be optimized for the specific properties of this compound.

Mandatory Visualizations

Hypothetical Biosynthesis of this compound

Biosynthesis_of_9_Methylundecanoyl_CoA Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Fatty Acid Synthase (FASN) Fatty Acid Synthase (FASN) Methylmalonyl-CoA->Fatty Acid Synthase (FASN) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Malonyl-CoA->Fatty Acid Synthase (FASN) 9-Methylundecanoic Acid 9-Methylundecanoic Acid Fatty Acid Synthase (FASN)->9-Methylundecanoic Acid This compound This compound 9-Methylundecanoic Acid->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase Acyl-CoA Synthetase

Caption: Putative biosynthesis of this compound.

Hypothetical Degradation Pathway of this compound

Degradation_of_9_Methylundecanoyl_CoA cluster_peroxisome Peroxisome This compound This compound Beta-Oxidation_Cycle1 β-Oxidation (several cycles) This compound->Beta-Oxidation_Cycle1 Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Beta-Oxidation_Cycle1->Methyl-branched Acyl-CoA Alpha-Oxidation α-Oxidation Methyl-branched Acyl-CoA->Alpha-Oxidation Pristanic_Acid_Analog Pristanic Acid Analog-CoA Alpha-Oxidation->Pristanic_Acid_Analog AMACR AMACR Pristanic_Acid_Analog->AMACR Further_Beta_Oxidation Further β-Oxidation AMACR->Further_Beta_Oxidation Propionyl-CoA Propionyl-CoA Further_Beta_Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl-CoA

Caption: Hypothetical degradation of this compound in the peroxisome.

Potential Signaling Cascade of this compound

Signaling_Pathway_of_9_Methylundecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Activates SREBP1c SREBP-1c This compound->SREBP1c Modulates Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene_Expression SREBP1c->Gene_Expression Response Cellular Response Gene_Expression->Response

Caption: Potential signaling roles of this compound.

References

Theoretical Properties of 9-Methylundecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 9-Methylundecanoyl-CoA, a branched-chain fatty acyl-coenzyme A ester. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from its precursor fatty acid, 9-methylundecanoic acid, and the well-established principles governing the synthesis, metabolism, and biological activity of related long-chain and branched-chain acyl-CoA molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into its predicted physicochemical properties, hypothetical metabolic pathways, potential biological roles, and detailed, adaptable experimental protocols for its study. All quantitative data are presented in structured tables for clarity, and key conceptual frameworks are visualized using DOT language diagrams.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism, participating in a vast array of biochemical processes including energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives represent a unique class of lipids that are increasingly recognized for their distinct metabolic fates and biological activities compared to their straight-chain counterparts. This compound, derived from the C12 branched-chain fatty acid 9-methylundecanoic acid, is a medium-chain fatty acyl-CoA whose specific roles in biology are yet to be fully elucidated. This document aims to bridge the current knowledge gap by providing a theoretical framework for its properties and biological significance, thereby stimulating further research into this intriguing molecule.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of its precursor, 9-methylundecanoic acid, and the general characteristics of acyl-CoA esters.

Properties of 9-Methylundecanoic Acid

The properties of the precursor fatty acid are fundamental to understanding the behavior of its CoA derivative.

PropertyPredicted ValueSource
Molecular Formula C12H24O2[2][3]
Molecular Weight 200.32 g/mol [2][3]
logP 4.78[3]
pKa (Strongest Acidic) 4.72[3]
Polar Surface Area 37.3 Ų[3]
Physical State Liquid (at room temp)[2]
Estimated Properties of this compound

The addition of the Coenzyme A moiety significantly alters the properties of the parent fatty acid, most notably increasing its molecular weight and water solubility.

PropertyEstimated ValueNotes
Molecular Formula C33H58N7O17P3SDerived from the addition of CoA (C21H34N7O16P3S) to 9-methylundecanoyl group (C12H23O)
Molecular Weight ~949.8 g/mol Calculated from the molecular formula
Water Solubility ModerateThe CoA moiety imparts significant aqueous solubility
Charge at pH 7.4 AnionicDue to the phosphate (B84403) groups of the CoA moiety

Theoretical Metabolic Pathways

The metabolism of this compound is hypothesized to follow the general pathways established for other branched-chain fatty acyl-CoAs.

Synthesis (Acylation)

The formation of this compound is an ATP-dependent process catalyzed by an acyl-CoA synthetase (ACS). Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that activate fatty acids for their subsequent metabolism.[4][5]

Synthesis 9-Methylundecanoic Acid 9-Methylundecanoic Acid ACSL ACSL 9-Methylundecanoic Acid->ACSL ATP ATP ATP->ACSL Coenzyme A Coenzyme A Coenzyme A->ACSL This compound This compound AMP + PPi AMP + PPi ACSL->this compound ACSL->AMP + PPi

Figure 1: Synthesis of this compound.

Catabolism (β-Oxidation)

The mitochondrial β-oxidation of branched-chain fatty acyl-CoAs involves a series of enzymatic steps that shorten the acyl chain, producing acetyl-CoA and propionyl-CoA. The methyl branch at the 9-position suggests that its degradation will proceed similarly to other anteiso-branched fatty acids. The process involves transport into the mitochondria via the carnitine shuttle.[6][7]

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix 9-Methylundecanoyl-CoA_cyt This compound Carnitine_Shuttle Carnitine Shuttle 9-Methylundecanoyl-CoA_cyt->Carnitine_Shuttle 9-Methylundecanoyl-CoA_mit This compound Oxidation_Steps Multiple Rounds of β-Oxidation 9-Methylundecanoyl-CoA_mit->Oxidation_Steps Acetyl-CoA Acetyl-CoA Oxidation_Steps->Acetyl-CoA Propionyl-CoA Propionyl-CoA Oxidation_Steps->Propionyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Propionyl-CoA->TCA_Cycle (as Succinyl-CoA) Carnitine_Shuttle->9-Methylundecanoyl-CoA_mit

Figure 2: Mitochondrial β-Oxidation of this compound.

Potential Biological Activities

While the specific biological roles of this compound are unknown, we can infer potential activities based on related molecules.

PPARα Agonism

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[8][9][10] PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation. It is plausible that this compound could act as a PPARα agonist, thereby influencing lipid metabolism.

Potential ActivityPredicted EC50/KdNotes
PPARα Activation Low nM rangeBased on affinities of other branched-chain acyl-CoAs for PPARα.[8][9][10]
Regulation of Cellular Processes

Long-chain acyl-CoAs are known to modulate the activity of various enzymes and ion channels. For instance, lauroyl-CoA (C12) has been shown to have a moderate effect on asialoglycoprotein receptor activity.[11] It is conceivable that this compound could have similar regulatory functions.

Experimental Protocols

The following are detailed, generalized methodologies for the study of this compound, adaptable to specific research needs.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of an acyl-CoA from its corresponding fatty acid.

Materials:

  • 9-Methylundecanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Coenzyme A trilithium salt

  • Anhydrous buffer (e.g., potassium bicarbonate, pH 8.5)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 9-methylundecanoic acid in an anhydrous solvent under an inert atmosphere.

    • Add an excess of oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the acyl chloride.

    • Remove the solvent and excess reagent under vacuum.

  • Thioesterification:

    • Dissolve the resulting 9-methylundecanoyl chloride in a minimal amount of anhydrous solvent.

    • In a separate flask, dissolve Coenzyme A trilithium salt in an anhydrous buffer.

    • Slowly add the acyl chloride solution to the Coenzyme A solution at 0°C with vigorous stirring.

    • Maintain the reaction at 0°C for 2-4 hours.

  • Purification:

    • Purify the crude product using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) on a C18 column.[12]

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Extraction and Analysis from Biological Samples

This protocol outlines the extraction and quantification of acyl-CoAs from tissues or cells.[12][13]

Materials:

  • Biological sample (e.g., frozen tissue powder, cell pellet)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Extraction buffer (e.g., 100 mM KH2PO4)

  • Organic solvents (Isopropanol, Acetonitrile)

  • Saturated ammonium (B1175870) sulfate (B86663)

Procedure:

  • Homogenization and Extraction:

    • Homogenize the frozen sample in cold extraction buffer containing the internal standard.

    • Add isopropanol (B130326) and re-homogenize.

    • Add saturated ammonium sulfate and acetonitrile, then vortex thoroughly.

    • Centrifuge to separate the phases.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Collect the upper phase containing the acyl-CoAs.

    • Dilute with a low pH buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Apply the diluted extract to a conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with a solvent mixture (e.g., methanol/buffer).

  • Analysis by LC-MS/MS:

    • Dry the eluate under nitrogen and reconstitute in a suitable solvent.

    • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Quantify this compound based on the ratio of its peak area to that of the internal standard.

Experimental_Workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis Sample Biological Sample Homogenize Homogenization with Internal Standard Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Centrifuge Phase Separation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Dry & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS Quantify Quantification LCMS->Quantify

Figure 3: General Workflow for Acyl-CoA Analysis.

Conclusion

While direct experimental data on this compound remains scarce, this technical guide provides a robust theoretical framework for its study. By leveraging data from its precursor and related branched-chain acyl-CoAs, we have outlined its predicted properties, hypothesized metabolic pathways, and potential biological activities. The detailed experimental protocols provided herein offer a starting point for researchers to investigate this molecule and elucidate its specific roles in health and disease. Further research is warranted to validate these theoretical predictions and to fully understand the significance of this compound in cellular metabolism and signaling.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and In Vitro Use of 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important signaling molecules and metabolic intermediates. Their corresponding Coenzyme A (CoA) esters are critical for their biological activity. 9-Methylundecanoyl-CoA is a specific BCFA-CoA that can be used in a variety of in vitro studies to investigate enzyme kinetics, metabolic pathways, and the cellular effects of BCFAs. These application notes provide a detailed protocol for the chemical synthesis of this compound and its application in in vitro studies.

The synthesis of fatty acyl-CoAs can be achieved through various methods, including enzymatic and chemical approaches. While enzymatic synthesis offers high specificity, chemical synthesis is often more practical for producing modified or unnatural fatty acyl-CoAs. The protocol described herein is based on the widely used method of activating the carboxylic acid with N-hydroxysuccinimide (NHS) followed by reaction with Coenzyme A.[1]

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 9-methylundecanoic acid. The first step is the activation of the carboxylic acid to an NHS ester, followed by the reaction of the NHS ester with Coenzyme A to form the final product.

Materials and Reagents
  • 9-Methylundecanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Coenzyme A trilithium salt

  • Sodium bicarbonate

  • Diethyl ether

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocols

Step 1: Synthesis of 9-Methylundecanoic Acid NHS Ester

  • Dissolve 9-methylundecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 9-methylundecanoic acid NHS ester.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

  • Dissolve the purified 9-methylundecanoic acid NHS ester (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

  • Slowly add the solution of the NHS ester to the Coenzyme A solution with gentle stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

  • Purify the this compound by solid-phase extraction on a C18 cartridge.

    • Condition the cartridge with methanol (B129727) and then with water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove unreacted Coenzyme A and salts.

    • Elute the this compound with an increasing gradient of methanol in water.

  • Lyophilize the fractions containing the pure product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

Data Presentation

StepReactantProductYield (%)Purity (%)
1. NHS Ester Synthesis9-Methylundecanoic acid9-Methylundecanoic acid NHS ester85>95
2. This compound SynthesisNHS Ester & Coenzyme AThis compound70>98

In Vitro Applications

This compound can be used in a variety of in vitro assays to study lipid metabolism and cellular signaling.

Enzyme Kinetic Studies

This compound can be used as a substrate to determine the kinetic parameters (Kₘ and kₖₐₜ) of enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, acyl-CoA synthetases, and carnitine palmitoyltransferases.

Protocol for Acyl-CoA Dehydrogenase Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), an electron acceptor (e.g., 2,6-dichlorophenolindophenol), and the purified acyl-CoA dehydrogenase.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the reduction of the electron acceptor spectrophotometrically.

  • Calculate the initial reaction velocities and determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.

Cell-Based Assays

Cells in culture can be treated with this compound to investigate its effects on cellular processes such as gene expression, protein expression, and cell signaling.

Protocol for Gene Expression Analysis:

  • Culture cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified period.

  • Isolate total RNA from the cells.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes involved in lipid metabolism or other relevant pathways.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: NHS Ester Synthesis cluster_step2 Step 2: Acyl-CoA Synthesis cluster_purification Purification & Characterization A 9-Methylundecanoic Acid D 9-Methylundecanoic Acid NHS Ester A->D B NHS B->D C DCC or EDC C->D F This compound D->F E Coenzyme A E->F G SPE Purification F->G H HPLC Analysis G->H I MS & NMR Confirmation H->I

Caption: Chemical synthesis workflow for this compound.

In_Vitro_Assay_Workflow cluster_enzyme_kinetics Enzyme Kinetic Studies cluster_cell_based_assay Cell-Based Assays A This compound (Substrate) C Reaction & Spectrophotometric Measurement A->C B Acyl-CoA Dehydrogenase (Enzyme) B->C D Determination of Km and kcat C->D E Cell Culture F Treatment with This compound E->F G RNA Isolation F->G H qRT-PCR Analysis of Gene Expression G->H

Caption: Workflow for in vitro assays using this compound.

References

Application Notes and Protocols for the Detection of 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, identifying biomarkers for disease, and in drug development for monitoring the effects of therapeutic agents on metabolic pathways. Acyl-CoAs are key intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids. Their detection and quantification can be challenging due to their low abundance and inherent instability.

This document provides a detailed protocol for the analytical detection of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoAs.[1] The protocols outlined below are based on established methods for long-chain and branched-chain acyl-CoA analysis and have been adapted for the specific detection of this compound.

Metabolic Significance of Branched-Chain Acyl-CoAs

Branched-chain fatty acids, and their corresponding acyl-CoA derivatives, are involved in specific metabolic pathways. They can originate from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine) or from dietary sources. The metabolism of these molecules is essential for maintaining cellular energy homeostasis and lipid diversity. Dysregulation of branched-chain acyl-CoA metabolism has been implicated in various metabolic disorders. The following diagram illustrates a generalized pathway for the metabolism of branched-chain amino acids leading to the formation of various acyl-CoA intermediates.

BCAA_Metabolism Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate Isobutyryl-CoA Isobutyryl-CoA α-Ketoisovalerate->Isobutyryl-CoA BCKDH α-Methylbutyryl-CoA α-Methylbutyryl-CoA α-Keto-β-methylvalerate->α-Methylbutyryl-CoA BCKDH Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA BCKDH Propionyl-CoA Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA α-Methylbutyryl-CoA->Propionyl-CoA Acetyl-CoA Acetyl-CoA α-Methylbutyryl-CoA->Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Branched-chain amino acid metabolism.

Experimental Workflow

The overall experimental workflow for the analysis of this compound involves sample preparation, including extraction and purification, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification Extraction->Purification LC_Separation LC Separation Purification->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Analytical workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of long-chain acyl-CoAs using LC-MS/MS. These values can be used as a reference for the expected performance of the method for this compound.

ParameterRepresentative ValueReference
Limit of Detection (LOD) 4.2 - 16.9 nM[2]
Limit of Quantitation (LOQ) 4.2 - 16.9 nM[2]
**Linearity (R²) **> 0.99[3]
Intra-run Precision (%RSD) 1.2 - 4.4%[4]
Inter-run Precision (%RSD) 2.6 - 12.2%[4]
Recovery 70 - 80%[5]
Accuracy 94.8 - 110.8%[4]

Note: These values are for other long-chain acyl-CoAs and may vary for this compound.

Experimental Protocols

Sample Preparation

Objective: To extract and purify acyl-CoAs from biological samples while minimizing degradation.

Materials:

  • Biological sample (e.g., ~40 mg of frozen tissue or cultured cells)[3]

  • Homogenization buffer: 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄), pH 4.9[3][5]

  • Extraction solvent: Acetonitrile (B52724):Isopropanol (3:1, v/v) or Acetonitrile:2-propanol:methanol (B129727) (3:1:1, v/v/v)[3]

  • Internal standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analogue.

  • Solid-phase extraction (SPE) columns (e.g., mixed-mode or C18).

  • Centrifuge, homogenizer, vortex mixer, sonicator.

Protocol for Tissue Samples:

  • Place approximately 40 mg of frozen tissue in a pre-chilled tube.[3]

  • Add 0.5 mL of ice-cold homogenization buffer and the internal standard.[3]

  • Homogenize the tissue on ice.[3]

  • Add 0.5 mL of the extraction solvent.[3]

  • Vortex the mixture for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant.

  • The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.[4][5] Condition the SPE column with methanol, equilibrate with water, load the sample, wash with an acidic solution, and elute the acyl-CoAs with a basic methanol or acetonitrile solution.[6]

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol for Cultured Cells:

  • Rinse cultured cells with ice-cold PBS.

  • Scrape the cells in ice-cold PBS and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in an acidic solution (e.g., 0.6% formic acid in water).[7]

  • Add acetonitrile, vortex, and sonicate to ensure homogeneity.[7]

  • Centrifuge to pellet the protein and collect the supernatant for analysis.

Liquid Chromatography

Objective: To separate this compound from other acyl-CoAs and matrix components.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]

Mobile Phases:

Gradient Elution Program: A typical gradient would start with a low percentage of organic phase (Mobile Phase B) and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.420
2.80.445
3.00.425
4.00.465
4.50.420
5.00.420

This is an example gradient and should be optimized for the specific column and system used.[3]

Tandem Mass Spectrometry

Objective: To specifically detect and quantify this compound.

Instrumentation:

  • Triple quadrupole mass spectrometer.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+).[3][4]

Detection Mode:

  • Multiple Reaction Monitoring (MRM).

MRM Transition for this compound:

  • Precursor Ion (Q1): The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₃₃H₅₈N₇O₁₇P₃S) is approximately 950.29 g/mol .

  • Product Ion (Q2): Acyl-CoAs typically show a characteristic neutral loss of the phosphopantetheine moiety (507 Da) or produce a specific fragment ion. A common transition to monitor is the loss of this group.[6][8] Therefore, the product ion would be approximately 443.29 m/z.

  • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 30-40 eV for similar molecules.[9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound ~950.3~443.3To be optimized
Heptadecanoyl-CoA (IS) 1018.5511.5To be optimized

Data Analysis:

  • The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a surrogate standard (e.g., another long-chain acyl-CoA).

References

Application Note and Protocols for the Mass Spectrometry Analysis of 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in lipid metabolism. BCFAs are increasingly recognized for their diverse physiological roles, from influencing cell membrane fluidity to modulating metabolic and inflammatory signaling pathways.[1][2] Dysregulation of BCFA metabolism has been implicated in various conditions, including metabolic syndrome and inflammatory diseases.[1][3] Consequently, the accurate and sensitive quantification of specific BCFA-CoAs like this compound is crucial for understanding their biological function and for the development of novel therapeutic strategies.

This application note provides a detailed protocol for the analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established protocols for long-chain acyl-CoA analysis, offering high sensitivity and robustness.[4][5][6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Acyl-CoAs

This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (e.g., liver, adipose tissue)

  • Homogenization Buffer: 10 mM HEPES, 0.25 M Sucrose, 1 mM EDTA, pH 7.4

  • Internal Standard (IS): Heptadecanoyl-CoA (or other odd-chain acyl-CoA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ammonium hydroxide (B78521) (NH₄OH)

  • SPE Cartridges (e.g., C18, 100 mg)

Procedure:

  • Homogenization: Homogenize approximately 100-200 mg of frozen tissue in 1 mL of ice-cold homogenization buffer.

  • Spiking: Add the internal standard to the homogenate to a final concentration of 1 µM.

  • Protein Precipitation: Add 2 mL of ice-cold ACN to the homogenate, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of MeOH followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 40% MeOH in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of MeOH containing 0.1% NH₄OH.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Neutral Loss Scan of 507 Da.[4][5] This is a characteristic neutral loss for acyl-CoAs, corresponding to the fragmentation of the phosphopantetheine moiety.[7][8]

  • Collision Energy: Optimized for the specific instrument and analyte (typically 20-40 eV).

  • Multiple Reaction Monitoring (MRM) for Quantification:

    • The precursor ion will be the [M+H]⁺ of this compound.

    • The product ion will be a specific fragment, often the acylium ion, or a fragment resulting from the neutral loss of 507 Da.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound. These are representative values and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Mass Spectrometric Parameters for this compound and Internal Standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound964.5457.510030
Heptadecanoyl-CoA (IS)1018.6511.610035

Table 2: Method Validation Parameters.

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (%)90-110%
Precision (RSD%)< 15%

Visualizations

Signaling Pathway

Simplified Branched-Chain Fatty Acid Metabolism BC_AA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BC_AA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs (e.g., Isovaleryl-CoA) BCKA->BC_Acyl_CoA Decarboxylation Propionyl_CoA Propionyl-CoA BC_Acyl_CoA->Propionyl_CoA BCFA_syn Branched-Chain Fatty Acid Synthesis BC_Acyl_CoA->BCFA_syn Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA BCFA Branched-Chain Fatty Acids BCFA_syn->BCFA Nine_Methyl_CoA This compound BCFA->Nine_Methyl_CoA Activation Beta_Ox β-Oxidation Nine_Methyl_CoA->Beta_Ox

Caption: Simplified metabolic pathway of branched-chain amino and fatty acids.

Experimental Workflow

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenize Homogenization (+ Internal Standard) Tissue->Homogenize Precipitate Protein Precipitation (Acetonitrile) Homogenize->Precipitate SPE Solid-Phase Extraction (C18) Precipitate->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC Reversed-Phase LC (High pH) Dry_Reconstitute->LC MS Tandem MS (Positive ESI, Neutral Loss Scan) LC->MS Quant Quantification (MRM) MS->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound.

References

Application Notes & Protocols for the Chromatographic Separation of 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of 9-Methylundecanoyl-CoA, a branched-chain long-chain fatty acyl-CoA, using modern chromatographic techniques. The methodologies outlined are based on established principles for the analysis of similar endogenous and exogenous acyl-CoAs.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2] The analysis of specific acyl-CoAs, such as the branched-chain this compound, is essential for understanding its metabolic fate, identifying its role in signaling pathways, and for the development of targeted therapeutics. However, their analysis is challenging due to their inherent instability in aqueous solutions and the complexity of biological matrices.[1] This guide details robust chromatographic methods for the reliable separation and quantification of this compound.

Chromatographic Techniques for this compound Separation

Several chromatographic techniques can be employed for the separation of long-chain acyl-CoAs. The choice of method will depend on the required sensitivity, resolution, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of acyl-CoAs.[3][4] It offers good reproducibility and is suitable for quantifying relatively abundant species.

  • Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity compared to traditional HPLC, making it ideal for separating isomeric species and analyzing low-abundance acyl-CoAs.[2][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most sensitive and selective technique for the analysis of acyl-CoAs.[1][6][7] It provides structural information and allows for the accurate quantification of trace amounts of this compound in complex biological samples.

Given the branched-chain nature of this compound, UPLC and LC-MS/MS are the recommended techniques for achieving optimal separation from its isomers and other structurally related acyl-CoAs.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize typical experimental parameters for the separation of long-chain acyl-CoAs, which can be adapted for this compound.

Table 1: HPLC and UPLC Parameters

ParameterHPLCUPLC
Column C18 reverse-phase (e.g., 4.6 x 100 mm, 2.6 µm)[8]C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 75 mM KH2PO4, pH 4.9[3]10 mM Ammonium (B1175870) Acetate in Water[9]
Mobile Phase B Acetonitrile (B52724) with 600 mM Acetic Acid[3]Acetonitrile[9]
Gradient Binary gradient, specific conditions to be optimizedBinary gradient, optimized for resolution of long-chain species
Flow Rate 0.25 - 0.5 mL/min[3]0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C40 - 50 °C
Detection UV at 260 nm[3]UV at 260 nm or MS/MS
Injection Volume 10 - 20 µL1 - 5 µL

Table 2: LC-MS/MS Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF)
Scan Type Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da[6]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Gas Argon
Collision Energy To be optimized for this compound

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol describes a general method for the extraction of long-chain acyl-CoAs.

Materials:

  • Tissue or cell sample

  • 100 mM KH2PO4 buffer, pH 4.9[3]

  • 2-Propanol[3]

  • Acetonitrile[3]

  • Saturated Ammonium Sulfate (B86663)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenize the frozen tissue or cell pellet in ice-cold 100 mM KH2PO4 buffer.

  • Add 2-propanol and re-homogenize.[3]

  • Add saturated ammonium sulfate and acetonitrile to the homogenate.[10]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at a low speed (e.g., 1,900 x g) for 5 minutes to separate the phases.[10]

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • For further purification, solid-phase extraction (SPE) with an oligonucleotide or C18 cartridge can be employed.[3][6]

  • Dry the purified extract under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a UPLC-MS/MS method.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[9]

  • Mobile Phase B: Acetonitrile[9]

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-13 min: 2% to 95% B (linear gradient)

    • 13-17 min: 95% B

    • 17.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Scan Type: MRM

  • Precursor Ion (Q1): [M+H]+ for this compound (to be determined based on its exact mass)

  • Product Ion (Q3): A characteristic fragment ion (e.g., corresponding to the CoA moiety)

  • Collision Energy: Optimize for maximum signal intensity.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Tissue/Cell Sample Homogenization Homogenization in Buffer Sample->Homogenization Extraction Liquid-Liquid Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Dry Down & Reconstitution Purification->Concentration UPLC UPLC Separation Concentration->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound.

Signaling Pathway Context

G cluster_downstream Potential Metabolic Fates Fatty_Acid 9-Methylundecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Beta_Oxidation Beta-Oxidation Target_Molecule->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis Target_Molecule->Lipid_Synthesis Membrane/Signaling Protein_Acylation Protein Acylation Target_Molecule->Protein_Acylation Functional Regulation

Caption: Biosynthesis and potential metabolic roles of this compound.

References

Application Notes and Protocols for 9-Methylundecanoyl-CoA in PPARα Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1][2] As a member of the nuclear receptor superfamily, its activation leads to the transcriptional regulation of a host of genes involved in fatty acid uptake, binding, and catabolism in tissues with high rates of fatty acid oxidation such as the liver, heart, and skeletal muscle.[1][3] Endogenous ligands for PPARα include fatty acids and their derivatives.[1][2] This document provides detailed application notes and protocols for the use of 9-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA, in PPARα ligand binding assays.

Recent studies have demonstrated that branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα, exhibiting binding affinities in the nanomolar range. This positions them as potent endogenous activators. These findings underscore the importance of utilizing such molecules in screening assays to identify novel PPARα modulators and to elucidate the physiological roles of this receptor.

Data Presentation: Binding Affinities of Branched-Chain Fatty Acyl-CoAs to PPARα

While specific binding data for this compound is not yet publicly available, the following table summarizes the dissociation constants (Kd) for structurally similar branched-chain fatty acyl-CoAs, providing a reference for expected binding affinities.

LigandDissociation Constant (Kd) [nM]Assay MethodReference
Pristanoyl-CoA12 ± 1Fluorescence Quenching--INVALID-LINK--
Phytanoyl-CoA11 ± 1Fluorescence Quenching--INVALID-LINK--

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

Upon binding of a ligand such as this compound, PPARα undergoes a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator complexes. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby initiating their transcription.[2][4]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_Methylundecanoyl_CoA This compound (Ligand) PPARa_inactive PPARα (Inactive) 9_Methylundecanoyl_CoA->PPARa_inactive Binding & Activation Corepressor Corepressor PPARa_inactive->Corepressor PPARa_active PPARα (Active) PPARa_inactive->PPARa_active Conformational Change RXR RXR PPARa_active->RXR Heterodimerization PPARa_RXR PPARα-RXR Heterodimer Coactivator Coactivator PPARa_RXR->Coactivator PPRE PPRE PPARa_RXR->PPRE Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Metabolic_Effects Increased Fatty Acid Oxidation & Other Metabolic Effects Target_Genes->Metabolic_Effects

PPARα Signaling Pathway Activation

Experimental Workflow for Competitive Ligand Binding Assay

The general workflow for a competitive ligand binding assay involves the displacement of a known, labeled ligand (tracer) from PPARα by an unlabeled test compound, such as this compound. The decrease in the signal from the labeled ligand is proportional to the binding affinity of the test compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: PPARα Protein, Labeled Ligand (Tracer), This compound (Test Compound) Start->Prepare_Reagents Incubate_PPARa_Tracer Incubate PPARα with Labeled Ligand Prepare_Reagents->Incubate_PPARa_Tracer Add_Test_Compound Add Serial Dilutions of This compound Incubate_PPARa_Tracer->Add_Test_Compound Incubate Incubate to Reach Equilibrium Add_Test_Compound->Incubate Measure_Signal Measure Signal (e.g., TR-FRET, Fluorescence Polarization) Incubate->Measure_Signal Analyze_Data Data Analysis: Generate Competition Curve, Calculate IC50 and/or Ki Measure_Signal->Analyze_Data End End Analyze_Data->End

Competitive Ligand Binding Assay Workflow

Experimental Protocols

Two common methods for assessing ligand binding to PPARα are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). Below are detailed protocols for performing a competitive binding assay with this compound using these techniques.

Protocol 1: TR-FRET Competitive Binding Assay

This protocol is adapted from commercially available assays, such as the LanthaScreen™ TR-FRET PPARα Competitive Binding Assay. It measures the displacement of a fluorescently labeled PPARα ligand (tracer) by the unlabeled test compound, this compound.

Materials and Reagents:

  • Human PPARα Ligand Binding Domain (LBD), GST-tagged

  • Terbium (Tb)-labeled anti-GST antibody (Donor)

  • Fluorescently labeled PPARα ligand (Tracer/Acceptor, e.g., Fluormone™ Pan-PPAR Green)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm and 520 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of this compound by performing serial dilutions in Assay Buffer.

    • Prepare a 4X working solution of the fluorescent tracer at its 2X EC50 concentration in Assay Buffer.

    • Prepare a 4X working solution of the PPARα-LBD/Tb-anti-GST antibody mix in Assay Buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 2X this compound serial dilutions to the appropriate wells of the 384-well plate.

    • For control wells, add 5 µL of Assay Buffer (for no competition) and 5 µL of a known PPARα agonist (for maximal competition).

  • Reaction Assembly:

    • Add 2.5 µL of the 4X fluorescent tracer solution to all wells.

    • Add 2.5 µL of the 4X PPARα-LBD/Tb-anti-GST antibody mix to all wells.

    • The final volume in each well should be 10 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 1-4 hours, protected from light.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader. Set the excitation wavelength to 340 nm and record the emission at 495 nm (Terbium emission) and 520 nm (FRET signal).

  • Data Analysis:

    • Calculate the 520/495 nm emission ratio for each well.

    • Plot the emission ratio as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the change in the rotational speed of a small fluorescently labeled PPARα ligand upon binding to the much larger PPARα protein. Unlabeled this compound will compete with the fluorescent ligand, causing a decrease in polarization.

Materials and Reagents:

  • Human PPARα LBD

  • Fluorescently labeled PPARα ligand (Tracer)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, black, non-binding surface assay plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of this compound by performing serial dilutions in Assay Buffer.

    • Prepare a 2X working solution of the fluorescent tracer at a concentration equal to its Kd for PPARα in Assay Buffer.

    • Prepare a 2X working solution of PPARα-LBD at a concentration that gives a significant polarization window (typically 2-3 times the tracer concentration).

  • Assay Plate Setup:

    • Add 10 µL of the 2X this compound serial dilutions to the appropriate wells.

    • Add 10 µL of Assay Buffer to control wells.

  • Reaction Assembly:

    • Prepare a pre-mix of the 2X fluorescent tracer and 2X PPARα-LBD in Assay Buffer.

    • Add 10 µL of this pre-mix to all wells.

    • The final volume in each well will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the millipolarization (mP) values as a function of the this compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound, as a representative of branched-chain fatty acyl-CoAs, is a potent endogenous ligand for PPARα. The provided protocols for TR-FRET and Fluorescence Polarization competitive binding assays offer robust and sensitive methods for quantifying the binding affinity of this and other novel compounds to PPARα. These assays are invaluable tools for drug discovery and for advancing our understanding of the metabolic roles of PPARα.

References

Application Notes and Protocols for 9-Methylundecanoic Acid Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the administration of 9-methylundecanoic acid to cell cultures. As direct administration of its activated form, 9-Methylundecanoyl-CoA, is generally not feasible due to the impermeability of the cell membrane to coenzyme A esters, the protocols outlined here focus on the delivery of the free fatty acid, 9-methylundecanoic acid. Once taken up by the cells, it is endogenously converted to this compound by intracellular acyl-CoA synthetases.[1][2][3][4]

Branched-chain fatty acids (BCFAs) like 9-methylundecanoic acid are known to be present in various biological systems and have been implicated in the regulation of lipid metabolism and inflammatory processes.[5] The protocols provided herein are based on established methods for the administration of long-chain fatty acids to cultured cells, which necessitate the use of a carrier molecule, typically bovine serum albumin (BSA), to ensure solubility and bioavailability in aqueous culture media.

Data Presentation

The following tables summarize hypothetical quantitative data for the administration of 9-methylundecanoic acid to a generic cancer cell line (e.g., HepG2, MCF-7) to illustrate potential experimental outcomes. Note: This data is for illustrative purposes and should be determined empirically for your specific cell line and experimental conditions.

Table 1: Dose-Response of 9-Methylundecanoic Acid on Cell Viability

Concentration (µM)Incubation Time (hours)Cell Viability (%)Standard Deviation
0 (Vehicle Control)24100± 5.2
102498± 4.8
502492± 6.1
1002485± 5.5
2002470± 7.3
0 (Vehicle Control)48100± 6.0
104895± 5.1
504885± 6.8
1004865± 7.9
2004845± 8.2

Table 2: Effect of 9-Methylundecanoic Acid on Gene Expression (Hypothetical qPCR data)

Gene TargetConcentration (µM)Incubation Time (hours)Fold Change vs. Controlp-value
FASN100240.75< 0.05
CPT1A100241.5< 0.05
IL-6100240.6< 0.05
TNF-α100240.8n.s.

Experimental Protocols

Protocol 1: Preparation of 9-Methylundecanoic Acid-BSA Complex

This protocol describes the preparation of a stock solution of 9-methylundecanoic acid complexed with fatty acid-free BSA for use in cell culture. This method enhances the solubility and delivery of the fatty acid to the cells.

Materials:

  • 9-methylundecanoic acid

  • Ethanol (B145695) (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free

  • Sterile microcentrifuge tubes

  • Sterile conical tubes

  • Water bath

  • Vortex mixer

Procedure:

  • Prepare a 100 mM stock solution of 9-methylundecanoic acid: Dissolve the appropriate amount of 9-methylundecanoic acid in sterile ethanol in a sterile microcentrifuge tube. Vortex until fully dissolved. This stock can be stored at -20°C.

  • Prepare a 10% (w/v) BSA solution: In a sterile conical tube, dissolve fatty acid-free BSA in serum-free DMEM. Gently swirl or rock to dissolve. Do not vortex vigorously as this can cause frothing and denaturation. Sterile filter the solution using a 0.22 µm filter. This solution can be stored at 4°C for a short period.

  • Complexation of 9-methylundecanoic acid with BSA:

    • Warm the 10% BSA solution to 37°C in a water bath.

    • In a separate sterile tube, dilute the 100 mM 9-methylundecanoic acid stock solution in serum-free DMEM to an intermediate concentration (e.g., 10 mM).

    • Slowly add the diluted 9-methylundecanoic acid solution to the pre-warmed BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complexation.

    • The final stock solution of the 9-methylundecanoic acid-BSA complex (e.g., 5 mM) can be stored in aliquots at -20°C.

Vehicle Control: Prepare a BSA-only control by adding the same volume of ethanol used to dissolve the fatty acid to the BSA solution.

Protocol 2: Administration of 9-Methylundecanoic Acid-BSA Complex to Cultured Cells

This protocol outlines the procedure for treating cultured cells with the prepared 9-methylundecanoic acid-BSA complex.

Materials:

  • Cultured cells of interest (e.g., in 6-well or 96-well plates)

  • Complete culture medium (containing serum)

  • Serum-free culture medium

  • Prepared 9-methylundecanoic acid-BSA complex stock solution

  • Prepared vehicle control (BSA-ethanol)

Procedure:

  • Cell Seeding: Seed cells in the desired culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Cell Starvation (Optional but Recommended): To synchronize cells and reduce the interference of serum components, aspirate the complete medium, wash the cells once with sterile PBS, and replace with serum-free medium. Incubate for 2-4 hours.

  • Preparation of Treatment Media:

    • Thaw the 9-methylundecanoic acid-BSA complex stock solution and the vehicle control at room temperature or in a 37°C water bath.

    • Dilute the stock solutions to the desired final concentrations in serum-free or low-serum (e.g., 1%) medium. It is crucial to maintain the same final concentration of BSA and ethanol in all experimental and control wells.

  • Cell Treatment:

    • Aspirate the starvation medium from the cells.

    • Add the prepared treatment media (including the vehicle control and different concentrations of the 9-methylundecanoic acid-BSA complex) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays (e.g., MTT, PrestoBlue), gene expression analysis (qPCR), protein analysis (Western blot), or lipidomics.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Administration cluster_prep Preparation cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis prep_fa Prepare 9-Methylundecanoic Acid Stock (in Ethanol) complex Complex FA with BSA (37°C Incubation) prep_fa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with FA-BSA Complex complex->treat_cells seed_cells Seed Cells in Culture Plates starve_cells Serum Starvation (Optional) seed_cells->starve_cells starve_cells->treat_cells viability Cell Viability Assays (e.g., MTT) treat_cells->viability gene_exp Gene Expression (qPCR) treat_cells->gene_exp protein_analysis Protein Analysis (Western Blot) treat_cells->protein_analysis lipidomics Lipidomics treat_cells->lipidomics

Caption: Experimental workflow for cell culture administration.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_uptake Cellular Uptake and Activation cluster_metabolism Metabolic Fate cluster_signaling Potential Signaling Effects fa_ext 9-Methylundecanoic Acid (extracellular) fa_int 9-Methylundecanoic Acid (intracellular) fa_ext->fa_int Uptake acyl_coa This compound fa_int->acyl_coa Acyl-CoA Synthetase beta_ox β-Oxidation acyl_coa->beta_ox lipid_syn Lipid Synthesis (e.g., Phospholipids, Triglycerides) acyl_coa->lipid_syn ppar PPARs acyl_coa->ppar Modulation tca TCA Cycle beta_ox->tca ros ROS Production beta_ox->ros atp ATP Production tca->atp gene_exp Gene Expression (Lipid Metabolism, Inflammation) ppar->gene_exp apoptosis Apoptosis ros->apoptosis

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes: 9-Methylundecanoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic and signaling pathways. Long-chain and branched-chain acyl-CoAs, in particular, serve as substrates for a variety of enzymes involved in energy metabolism, lipid biosynthesis, and cellular signaling. These molecules are recognized as important cellular signaling molecules, with their intracellular levels and flux coordinated by acyl-CoA-binding proteins (ACBPs)[1][2]. This document provides detailed protocols for utilizing this compound as a substrate in key enzymatic assays, relevant to researchers in metabolism, drug discovery, and diagnostics.

Metabolic Significance and Signaling Roles

Branched-chain fatty acids and their CoA esters are integral to the catabolism of branched-chain amino acids (leucine, isoleucine, and valine)[3]. The initial step in the catabolism of these amino acids is their conversion to the corresponding α-keto acids, which are then oxidatively decarboxylated to form acyl-CoA derivatives[4]. These acyl-CoAs are further metabolized through a series of reactions that parallel mitochondrial β-oxidation of straight-chain fatty acids[4].

Long-chain acyl-CoA esters are also key signaling molecules that can regulate the activity of various enzymes and cellular processes[1][2][5]. For instance, they are involved in the regulation of insulin (B600854) secretion and can influence gene expression[6]. Acyl-CoA binding proteins (ACBPs) play a significant role in sequestering and transporting long-chain acyl-CoAs, thereby modulating their metabolic and signaling functions[1][5]. The interplay between acyl-CoA metabolism and cellular signaling pathways is a critical area of research for understanding metabolic diseases[7].

Key Enzymes Utilizing Branched-Chain Acyl-CoAs

Several classes of enzymes can utilize this compound as a substrate. The primary enzymes of interest for assay development include:

  • Acyl-CoA Dehydrogenases (ACADs): These mitochondrial flavoenzymes catalyze the initial step of β-oxidation by introducing a double bond in the acyl-CoA chain[8][9]. There are multiple ACADs with varying specificities for substrate chain length and branching[4][9].

  • Acyl-CoA Carboxylases (ACCs): These biotin-dependent enzymes catalyze the carboxylation of acyl-CoAs to form malonyl-CoA and its derivatives, a key regulatory step in fatty acid metabolism[10][11].

  • Carnitine Acyltransferases: This family of enzymes facilitates the transport of acyl groups across mitochondrial membranes by converting acyl-CoAs to acylcarnitines[7].

The following sections provide detailed protocols for assaying the activity of Acyl-CoA Dehydrogenase and Acyl-CoA Carboxylase using a branched-chain acyl-CoA substrate like this compound.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol describes a microplate-based fluorometric assay to measure the activity of ACADs that can utilize this compound. The assay is based on the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence[8].

Materials and Reagents:

  • Recombinant Electron Transfer Flavoprotein (ETF)

  • Purified Acyl-CoA Dehydrogenase (e.g., a long-chain or branched-chain specific ACAD)

  • This compound (substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA

  • Glucose Oxidase/Catalase solution for deoxygenation

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Assay Buffer, ETF, and Glucose Oxidase/Catalase to wells P1->A1 P2 Prepare Substrate Stock (this compound) A4 Initiate reaction by adding this compound P2->A4 P3 Prepare Enzyme and ETF Solutions P3->A1 A3 Add ACAD enzyme P3->A3 A2 Incubate for deoxygenation A1->A2 A2->A3 A3->A4 A5 Measure fluorescence kinetically A4->A5 D1 Plot Fluorescence vs. Time A5->D1 D2 Calculate initial rate of fluorescence decrease D1->D2 D3 Determine enzyme activity D2->D3 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reaction Buffer A1 Prepare Master Mix (Buffer, ATP, MgCl2, NaHCO3, PEP, NADH, PK/LDH, BSA) P1->A1 P2 Prepare Substrate and Reagent Stocks P2->A1 A5 Initiate reaction with this compound P2->A5 P3 Prepare Coupling Enzymes (PK/LDH) P3->A1 A2 Add Master Mix to wells/cuvettes A1->A2 A3 Add ACC enzyme A2->A3 A4 Incubate to equilibrate A3->A4 A4->A5 A6 Monitor A340 kinetically A5->A6 D1 Plot Absorbance vs. Time A6->D1 D2 Calculate rate of NADH oxidation (ΔA340/min) D1->D2 D3 Determine ACC activity using Beer-Lambert Law D2->D3 cluster_pathway Long-Chain Acyl-CoA Signaling LCA_CoA Long-Chain Acyl-CoA (e.g., this compound) ACBP Acyl-CoA Binding Protein (ACBP) LCA_CoA->ACBP Binding & Transport ACC Acyl-CoA Carboxylase (ACC) LCA_CoA->ACC Substrate Gene_Expression Gene Expression LCA_CoA->Gene_Expression Regulation Mitochondria Mitochondria ACBP->Mitochondria Delivery Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Metabolism Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Product Malonyl_CoA->Beta_Oxidation Inhibition

References

Application Notes and Protocols for Synthetic 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Commercial Availability and Applications of 9-Methylundecanoyl-CoA

Introduction

This document addresses the commercial availability and potential applications of the synthetic molecule this compound. Extensive searches for commercial suppliers and published research on this specific branched-chain acyl-CoA have been conducted to provide a comprehensive overview for research and development purposes.

Commercial Sourcing

Initial searches for commercial suppliers of synthetic this compound have not yielded any off-the-shelf sources. This suggests that this compound is not a readily available catalogue item and would likely require custom synthesis. Researchers interested in acquiring this molecule should contact chemical synthesis companies specializing in complex lipids and coenzyme A derivatives.

Application Notes: General Context of Branched-Chain Fatty Acyl-CoAs

While no specific applications for this compound have been documented in the scientific literature, its structure as a branched-chain fatty acyl-CoA places it within the broader context of branched-chain fatty acid (BCFA) metabolism. BCFAs are important components of cell membranes, particularly in bacteria, and are involved in regulating membrane fluidity.[1] They are synthesized from branched-chain amino acid precursors.[1]

The general pathway for BCFA synthesis can serve as a guide for potential research applications of custom-synthesized this compound. Such applications could include:

  • Enzyme Assays: As a potential substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, elongases, or desaturases.

  • Metabolic Studies: To investigate the incorporation and metabolism of specific BCFAs in cellular systems.

  • Membrane Biophysics: To study the effect of specific BCFA incorporation on the physical properties of lipid bilayers.

General Protocol: Enzymatic Assay for Acyl-CoA Dehydrogenase Activity

The following is a generalized protocol for assaying the activity of an acyl-CoA dehydrogenase, which could be adapted for use with this compound. This protocol is based on spectrophotometric measurement of the reduction of a dye.

Materials:

  • Purified Acyl-CoA Dehydrogenase

  • This compound (custom synthesized)

  • Tris-HCl buffer, pH 8.0

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ETF, and DCPIP in a cuvette.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme.

  • Add a known concentration of this compound to the cuvette to start the reaction.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • The rate of DCPIP reduction is proportional to the enzyme activity.

Signaling Pathways and Experimental Workflows

Generalized Branched-Chain Fatty Acid Synthesis Pathway

The synthesis of branched-chain fatty acids typically begins with the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. These amino acids are converted to their respective α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.[1]

Caption: Generalized pathway for the synthesis of branched-chain fatty acids.

Experimental Workflow for Studying this compound Metabolism

A potential experimental workflow to investigate the cellular metabolism of this compound could involve isotopic labeling and mass spectrometry-based lipidomics.

Experimental_Workflow cluster_workflow Workflow for this compound Metabolism Study Synthesis Custom Synthesis of Isotopically Labeled This compound Cell_Culture Incubate Cells with Labeled this compound Synthesis->Cell_Culture Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction MS_Analysis LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Analysis Data Analysis and Metabolite Identification MS_Analysis->Data_Analysis

Caption: Experimental workflow for studying the metabolism of this compound.

Quantitative Data

Due to the lack of published research specifically utilizing this compound, there is no quantitative data to present at this time. Should this molecule be used in future studies, tables summarizing kinetic parameters from enzyme assays or concentration changes from metabolic studies would be appropriate.

Conclusion

References

Application of 9-Methylundecanoyl-CoA in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific biological role of 9-Methylundecanoyl-CoA in metabolic diseases is limited in publicly available scientific literature. The following application notes and protocols are based on the established roles of structurally similar molecules, namely branched-chain fatty acids (BCFAs) and their CoA esters, in metabolic regulation. These applications are therefore presented as a hypothetical framework for research.

Introduction

Metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD) are characterized by dysregulated energy metabolism, including aberrant fatty acid oxidation and synthesis. Branched-chain fatty acids (BCFAs) are a class of lipids that have emerged as potential modulators of these pathways.[1][2][3] this compound is a coenzyme A derivative of a monomethyl branched-chain fatty acid.[4][5][6][7] As an acyl-CoA, it is an activated form of the fatty acid, poised to enter various metabolic pathways. Its branched structure suggests a unique metabolic fate compared to straight-chain fatty acids, likely involving the enzyme α-methylacyl-CoA racemase (AMACR) for its complete oxidation.[8][9][10][11][12]

This document outlines potential applications and experimental protocols for investigating the role of this compound in metabolic disease research, targeting researchers in academia and the pharmaceutical industry.

Application Notes

Investigation of Insulin (B600854) Sensitivity and Glucose Metabolism

Some studies suggest an inverse relationship between circulating BCFAs and insulin resistance.[13][14] this compound could be utilized to explore the direct effects of a specific BCFA-CoA on insulin signaling and glucose uptake in metabolically active cells like adipocytes, myocytes, and hepatocytes.

  • Hypothesis: this compound supplementation may enhance insulin sensitivity by modulating key proteins in the insulin signaling cascade.

  • Potential Applications:

    • Screening for novel therapeutic agents that mimic or enhance the effects of BCFAs.

    • Elucidating the molecular mechanisms by which BCFAs influence glucose homeostasis.

Modulation of Fatty Acid Oxidation and Lipogenesis

As a fatty acyl-CoA, this compound is a substrate for energy metabolism. Its branched nature may lead to different rates of oxidation compared to saturated fatty acids of similar chain length. It could also influence the balance between fatty acid oxidation and de novo lipogenesis, key pathways dysregulated in metabolic diseases.

  • Hypothesis: this compound may competitively inhibit the oxidation of other fatty acids or alter the expression of genes involved in lipid metabolism.

  • Potential Applications:

    • Studying the substrate specificity of mitochondrial and peroxisomal β-oxidation enzymes.

    • Investigating the regulation of lipid partitioning in hepatocytes and adipocytes.

Elucidation of α-Methylacyl-CoA Racemase (AMACR) Activity

AMACR is essential for the metabolism of BCFAs with a methyl group at an even-numbered carbon, such as 9-Methylundecanoic acid.[8][9][10][11][12]

  • Hypothesis: The metabolic effects of this compound are dependent on AMACR activity.

  • Potential Applications:

    • Developing assays to screen for AMACR inhibitors or activators.

    • Studying the pathophysiology of diseases associated with AMACR deficiency.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of this compound in in vitro experiments.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Treatment ConditionGlucose Uptake (pmol/min/mg protein)Fold Change vs. Control
Vehicle Control150 ± 121.0
Insulin (100 nM)450 ± 253.0
This compound (50 µM)180 ± 151.2
This compound (50 µM) + Insulin (100 nM)540 ± 303.6

Table 2: Effect of this compound on Fatty Acid Oxidation in HepG2 Hepatocytes

SubstrateFatty Acid Oxidation (nmol/h/mg protein)% of Control
[¹⁴C]-Palmitate (Control)2.5 ± 0.2100%
[¹⁴C]-Palmitate + this compound (50 µM)1.8 ± 0.1572%
[¹⁴C]-9-Methylundecanoate1.5 ± 0.160%

Table 3: Gene Expression Analysis in Primary Human Hepatocytes

GeneTreatmentFold Change in mRNA Expression
CPT1A (Fatty Acid Oxidation)This compound (50 µM)0.8
ACACA (Lipogenesis)This compound (50 µM)1.5
AMACRThis compound (50 µM)2.0

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of this compound on insulin-stimulated glucose uptake.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with 25 mM glucose

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation counter

Procedure:

  • Seed and differentiate 3T3-L1 preadipocytes in 12-well plates.

  • On the day of the experiment, wash cells with KRH buffer and incubate in serum-free DMEM for 2 hours.

  • Pre-incubate cells with 50 µM this compound or vehicle for 1 hour.

  • Stimulate cells with 100 nM insulin or vehicle for 30 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

  • After 10 minutes, terminate the uptake by adding ice-cold KRH buffer with 20 µM cytochalasin B.

  • Wash cells three times with ice-cold PBS.

  • Lyse cells with 0.1 M NaOH.

  • Measure radioactivity using a scintillation counter and normalize to protein concentration.

Protocol 2: Fatty Acid Oxidation Assay in HepG2 Cells

Objective: To measure the rate of oxidation of 9-Methylundecanoate and its effect on palmitate oxidation.

Materials:

  • HepG2 cells

  • Seahorse XF Analyzer (or similar metabolic flux analyzer)

  • XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • [¹⁴C]-Palmitate and [¹⁴C]-9-Methylundecanoate

  • This compound

  • Scintillation vials

Procedure:

  • Plate HepG2 cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with XF Base Medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.

  • Prepare substrate solutions of [¹⁴C]-palmitate or [¹⁴C]-9-methylundecanoate conjugated to BSA.

  • For competition experiments, prepare a substrate solution of [¹⁴C]-palmitate with 50 µM this compound.

  • Inject the substrate solutions into the appropriate wells.

  • Measure the oxygen consumption rate (OCR) over time using the Seahorse XF Analyzer.

  • Alternatively, for radiolabel-based assays, incubate cells with the radiolabeled fatty acids.

  • After incubation, collect the cell culture medium and measure the production of ¹⁴CO₂ and acid-soluble metabolites.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To analyze the effect of this compound on the expression of genes involved in lipid metabolism.

Materials:

  • Primary human hepatocytes or a relevant cell line

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CPT1A, ACACA, AMACR) and a housekeeping gene (GAPDH)

Procedure:

  • Treat cultured hepatocytes with 50 µM this compound or vehicle for 24 hours.

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using specific primers for the target and housekeeping genes.

  • Analyze the relative gene expression using the ΔΔCt method.

Visualizations

Signaling_Pathway This compound This compound AMACR AMACR This compound->AMACR Substrate Insulin Receptor Insulin Receptor This compound->Insulin Receptor Modulates? Gene Expression Regulation Gene Expression Regulation This compound->Gene Expression Regulation Influences? Peroxisomal/Mitochondrial β-oxidation Peroxisomal/Mitochondrial β-oxidation AMACR->Peroxisomal/Mitochondrial β-oxidation Enables Acetyl-CoA Acetyl-CoA Peroxisomal/Mitochondrial β-oxidation->Acetyl-CoA Insulin Signaling Cascade Insulin Signaling Cascade Insulin Receptor->Insulin Signaling Cascade GLUT4 Translocation GLUT4 Translocation Insulin Signaling Cascade->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake CPT1A CPT1A Gene Expression Regulation->CPT1A ACACA ACACA Gene Expression Regulation->ACACA Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Future Direction) Cell Culture Hepatocytes, Adipocytes, Myocytes Treatment This compound Treatment Cell Culture->Treatment Metabolic Assays Glucose Uptake Fatty Acid Oxidation Treatment->Metabolic Assays Molecular Assays qRT-PCR Western Blot Treatment->Molecular Assays Animal Model Diet-Induced Obese Mice Molecular Assays->Animal Model Inform Administration This compound Administration Animal Model->Administration Phenotypic Analysis Glucose Tolerance Test Insulin Tolerance Test Administration->Phenotypic Analysis Tissue Analysis Histology Gene Expression Administration->Tissue Analysis Logical_Relationship cluster_effects Potential Cellular Effects This compound This compound Improved Insulin Sensitivity Improved Insulin Sensitivity This compound->Improved Insulin Sensitivity Altered Lipid Metabolism Altered Lipid Metabolism This compound->Altered Lipid Metabolism Modulation of Gene Expression Modulation of Gene Expression This compound->Modulation of Gene Expression Metabolic Disease Metabolic Disease Improved Insulin Sensitivity->Metabolic Disease Ameliorates Altered Lipid Metabolism->Metabolic Disease Ameliorates Modulation of Gene Expression->Metabolic Disease Ameliorates

References

Troubleshooting & Optimization

improving the stability of 9-Methylundecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 9-Methylundecanoyl-CoA in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound degrades in solution?

A1: this compound, like other long-chain fatty acyl-CoAs, is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolysis: The thioester bond is prone to hydrolysis, yielding Coenzyme A and 9-methylundecanoic acid. This reaction is catalyzed by acidic or alkaline conditions and can also be facilitated by enzymes like acyl-CoA thioesterases or hydrolases that may be present as contaminants.[1][2]

  • Oxidation: Although this compound is a saturated fatty acyl-CoA and thus less susceptible to oxidation than its unsaturated counterparts, oxidation can still occur, particularly in the presence of reactive oxygen species (ROS) and metal ions.[2][3]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To maximize stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions at ≤ -20°C. For long-term storage (months), -80°C is recommended.[4][5]

  • Solvent: For stock solutions, dissolve this compound in a suitable organic solvent like methanol.[4] For aqueous experimental buffers, prepare the solution fresh and use it immediately.

  • pH: Maintain the pH of aqueous solutions between 3.5 and 5.0, as acyl-CoA esters are more stable in slightly acidic to neutral conditions and hydrolyze rapidly in alkaline solutions.[5]

  • Atmosphere: For long-term storage of organic stock solutions, overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.[6]

  • Container: Store solutions in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers.[6]

Q3: My this compound solution appears cloudy. What could be the cause?

A3: Cloudiness in your this compound solution can be due to a few factors:

  • Precipitation: Long-chain acyl-CoAs can precipitate out of aqueous solutions, especially at higher concentrations and lower temperatures.[7]

  • Hydrolysis: The product of hydrolysis, 9-methylundecanoic acid, has lower solubility in aqueous buffers and may precipitate.

  • Contamination: The presence of contaminating lipids or other insoluble material can also cause cloudiness.

To resolve this, try gently warming the solution. If the cloudiness persists, it may indicate precipitation or degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[5] Verify the concentration and integrity of the stock solution before use.
Loss of biological activity Hydrolysis of the thioester bond.Prepare aqueous working solutions immediately before use. Maintain the pH of the experimental buffer between 3.5 and 5.0.[5] Avoid high temperatures.
Precipitate formation in aqueous buffer Low solubility of the long-chain acyl-CoA.Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility.[8] Alternatively, prepare a more dilute solution.
Evidence of oxidation (e.g., unexpected byproducts in analysis) Presence of oxidizing agents or metal ion contamination.Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffers to sequester metal ions. Prepare solutions in an oxygen-depleted environment if possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized powder of this compound to reach room temperature before opening the vial to prevent condensation of moisture.

  • Dissolve the powder in an appropriate organic solvent, such as methanol, to a final concentration of 5-10 mM.[4]

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into glass vials with Teflon-lined caps.

  • Overlay the solution with argon or nitrogen gas before sealing.

  • Store the aliquots at -20°C for short-term use (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a fresh aqueous solution of this compound in your experimental buffer at the desired concentration.

  • Immediately inject a sample (t=0) into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and pH).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC.

  • Monitor the elution profile at a wavelength of 260 nm (for the adenine (B156593) ring of CoA).

  • Quantify the peak area corresponding to intact this compound at each time point to determine the rate of degradation.

Data Presentation

Table 1: Influence of Temperature on the Stability of a Long-Chain Acyl-CoA Solution (pH 7.0)

Temperature (°C)Half-life (hours)
4~48
25~6
37~2

Note: This data is generalized for long-chain acyl-CoAs and should be considered as a guideline. Specific stability will vary depending on the exact conditions and the specific acyl-CoA.

Table 2: Effect of pH on the Hydrolysis Rate of Acetyl-CoA at 25°C

pHRelative Hydrolysis Rate
3.51x
5.01.5x
7.010x
8.5>100x

Note: This table illustrates the general trend of increased hydrolysis at higher pH values, using Acetyl-CoA as an example.[5] A similar trend is expected for this compound.

Visualizations

degradation_pathway MUC_CoA This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻, Thioesterases) MUC_CoA->Hydrolysis Thioester Cleavage Oxidation Oxidation (ROS, Metal Ions) MUC_CoA->Oxidation Acyl Chain Modification Products_H 9-Methylundecanoic Acid + Coenzyme A Hydrolysis->Products_H Products_O Oxidized Byproducts Oxidation->Products_O

Caption: Primary degradation pathways of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: Lyophilized This compound dissolve Dissolve in Organic Solvent (e.g., Methanol) start->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot store Store at -20°C or -80°C under Inert Gas aliquot->store prep_aq Prepare Fresh Aqueous Working Solution in Buffer store->prep_aq Retrieve Aliquot use Immediate Use in Experiment prep_aq->use

References

Technical Support Center: Analysis of 9-Methylundecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methylundecanoyl-CoA. It is designed to address common issues encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode mass spectrometry?

A1: Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern in positive mode MS/MS analysis. The most common fragmentation involves a neutral loss of 507 atomic mass units (amu) from the precursor ion.[1][2][3] This loss corresponds to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the coenzyme A molecule.[1] The resulting product ion will have a mass-to-charge ratio (m/z) of [M - 507 + H]⁺, where "M" is the molecular mass of the parent compound.[1]

Q2: Which ionization mode is better for analyzing this compound, positive or negative?

A2: For short-chain and long-chain acyl-CoAs, positive ion mode generally provides greater sensitivity and is more commonly used for quantification.[1][4] While negative ion mode can also be used, positive ion mode has been shown to be approximately three times more sensitive for some acyl-CoA species.[4] However, it is always recommended to screen new analytes in both polarity modes to ensure the optimal response is achieved.[5]

Q3: How can I improve the stability of my this compound samples for analysis?

A3: The stability of acyl-CoA samples can be a significant challenge. To improve stability, consider the following:

  • Sample Vials: Use glass vials instead of plastic to minimize signal loss.[6]

  • Reconstitution Solvent: The choice of reconstitution solvent can impact stability. It is advisable to test the stability of your analyte in different solvents over time.

  • Additives: Certain additives can improve the stability of CoA species.[6]

  • Extraction Method: Common extraction procedures for acyl-CoAs involve the use of halogenated acetic acids like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by solid-phase extraction (SPE) to remove the deproteinizing agent.[1]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal Ionization Parameters Optimize the capillary (sprayer) voltage, nebulizing gas flow rate, and drying gas temperature. These parameters significantly affect ionization efficiency.[5]
Incorrect Polarity Mode Although positive mode is often preferred for acyl-CoAs, verify that you are using the optimal polarity by testing in both positive and negative modes.[1][4][5]
Inefficient Fragmentation Optimize the collision energy (CE) and cone voltage (or declustering potential) to ensure efficient fragmentation of the precursor ion and maximum intensity of the product ion.[4][7]
Sample Degradation Acyl-CoAs can be unstable. Ensure proper sample handling and storage. Consider re-preparing fresh samples and standards.[8]
Matrix Effects The sample matrix can suppress the analyte signal. Optimize the sample preparation method to remove interfering components.[5]

Issue 2: Poor Peak Shape or Chromatography

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase For reverse-phase chromatography of acyl-CoAs, mobile phases typically consist of an ammonium (B1175870) acetate (B1210297) buffer with an organic modifier like acetonitrile.[3] Adjusting the pH with ammonium hydroxide (B78521) or triethylamine (B128534) can also be beneficial.[3]
Column Issues Ensure the column is properly conditioned and has not exceeded its lifetime. Consider using a column with a different chemistry if peak shape issues persist.
Sample Overload Injecting too much sample can lead to broad or tailing peaks. Try diluting the sample.

Experimental Protocols & Parameter Optimization

General Protocol for Mass Spectrometry Parameter Optimization

A common approach to optimize mass spectrometry parameters is through direct infusion of a standard solution of the analyte into the mass spectrometer.[1][7] This allows for the fine-tuning of parameters to achieve the maximum signal intensity for the specific compound of interest.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., the initial mobile phase composition).[1]

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.

  • Optimize Source Parameters:

    • Capillary Voltage: Adjust the capillary voltage to maximize the intensity of the precursor ion.

    • Cone Voltage (Declustering Potential): Optimize the cone voltage to facilitate the transfer of ions from the source to the mass analyzer while minimizing in-source fragmentation.

    • Gas Flows and Temperature: Adjust the nebulizer and drying gas flows and the source temperature to ensure efficient desolvation.

  • Optimize MS/MS Parameters:

    • Collision Energy (CE): Ramp the collision energy to find the value that produces the most intense and stable product ion signal from the fragmentation of the precursor ion.

The following diagram illustrates the general workflow for optimizing mass spectrometry parameters.

G A Prepare Standard Solution B Direct Infusion into MS A->B C Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) B->C D Select Precursor Ion C->D E Optimize Cone Voltage/ Declustering Potential D->E F Optimize Collision Energy E->F G Finalize Optimized Method F->G

Workflow for Mass Spectrometry Parameter Optimization.
Optimized Mass Spectrometry Parameters for Acyl-CoA Analysis

While specific optimal values for this compound must be determined empirically, the following table provides typical ranges for similar acyl-CoA compounds analyzed by LC-ESI-MS/MS. These can serve as a starting point for your optimization.

ParameterTypical RangeRationale
Ionization Mode Positive Electrospray (ESI)Generally provides higher sensitivity for acyl-CoAs.[1][4]
Capillary Voltage 3.0 - 5.5 kVOptimizes the electrospray process for efficient ion generation.[4][5]
Cone Voltage 20 - 60 VAffects ion transmission and can induce in-source fragmentation. Lower values are often better for preserving the precursor ion.[9]
Collision Energy 20 - 50 eVThe energy applied in the collision cell to induce fragmentation. This is highly compound-dependent.
Precursor Ion (Q1) [M+H]⁺ of this compoundThe mass of the intact, protonated molecule.
Product Ion (Q3) [M - 507 + H]⁺The characteristic fragment ion resulting from the neutral loss of 507 amu.[1][2][3]

The following diagram provides a decision tree for troubleshooting common issues during the analysis of this compound.

G start Start Analysis issue Encounter Issue? start->issue no_signal Low/No Signal issue->no_signal Yes bad_peak Poor Peak Shape issue->bad_peak Yes success Successful Analysis issue->success No optimize_source Optimize Source Parameters no_signal->optimize_source optimize_mobile_phase Optimize Mobile Phase bad_peak->optimize_mobile_phase check_polarity Check Polarity (Positive/Negative) optimize_source->check_polarity optimize_ce Optimize Collision Energy & Cone Voltage check_polarity->optimize_ce check_sample Check Sample Integrity optimize_ce->check_sample check_column Check LC Column optimize_mobile_phase->check_column

Troubleshooting Decision Tree for this compound Analysis.

References

Navigating Solubility Challenges with 9-Methylundecanoyl-CoA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 9-Methylundecanoyl-CoA, ensuring its proper dissolution is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility issues encountered with this long-chain fatty acyl-CoA.

Troubleshooting Guide: Overcoming Poor Solubility

Issue: My this compound is not dissolving in my aqueous buffer.

Potential Causes:

  • Hydrophobicity: this compound is an amphiphilic molecule with a long hydrocarbon tail, making it inherently poorly soluble in aqueous solutions. Like other long-chain fatty acids, as the carbon chain length increases, water solubility decreases.[1][2]

  • Micelle Formation: At concentrations above the critical micelle concentration (CMC), these molecules self-assemble into micelles, which can limit the concentration of free molecules in solution.[3]

  • Ionic Interactions: The presence of divalent cations, such as Mg2+, in the buffer can lead to the precipitation of long-chain fatty acyl-CoAs.[4]

Solutions:

SolutionDetailed ProtocolConsiderations
Use of Organic Co-solvents 1. Prepare a concentrated stock solution of this compound in an appropriate organic solvent such as DMSO, ethanol (B145695), or chloroform. 2. For your experiment, add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing. 3. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental system.Fatty acid esters and glycerolipids, which are related lipid molecules, are generally soluble in ethanol, chloroform, and diethyl ether. It is often recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) for addition to buffer solutions. Always perform a vehicle control in your experiments.
pH Adjustment 1. Attempt to dissolve the this compound in a slightly alkaline buffer (e.g., pH 8.0-9.0). 2. The deprotonation of the phosphate (B84403) groups on the CoA moiety can increase solubility.Alkali metal salts of fatty acids are generally more soluble in water than the acids themselves.[5]
Use of Detergents 1. Include a non-ionic detergent, such as Triton X-100 or Tween 20, in your buffer at a concentration above its CMC. 2. Gently mix the this compound with the detergent-containing buffer.Detergents can aid in the solubilization of amphiphilic molecules by forming mixed micelles.
Sonication 1. Suspend the this compound in your desired buffer. 2. Sonicate the suspension in a bath sonicator or with a probe sonicator in short bursts on ice to prevent heating.Sonication can help to break down aggregates and disperse the compound, aiding in dissolution.
Temperature Control 1. Gently warm the solution to a temperature that does not compromise the stability of the compound or other experimental components.Increased temperature can enhance the solubility of many compounds. However, be mindful of the thermal stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to use for this compound?

For creating a stock solution, high-purity DMSO or ethanol is recommended. These solvents are generally effective at dissolving long-chain fatty acyl-CoAs and are miscible with most aqueous buffers.

Q2: How can I determine the Critical Micelle Concentration (CMC) for my specific experimental conditions?

The CMC can be determined experimentally using methods such as surface tension measurements, conductivity, or fluorescence spectroscopy with a fluorescent probe.[3] These techniques detect the sharp change in physical properties that occurs at the CMC.

Q3: Can I store this compound in solution?

Solutions of fatty acyl-CoAs in buffers have been shown to be stable for several weeks when frozen at -20°C.[3] For long-term storage, it is advisable to store the compound as a dry powder at the recommended temperature and prepare fresh solutions for experiments.[3] Unsaturated fatty acids are prone to aerial oxidation, so storing under an inert gas like nitrogen or argon is recommended.

Q4: My assay contains Mg2+. What precautions should I take?

The solubility of long-chain fatty acyl-CoAs like palmitoyl-CoA is significantly reduced in the presence of Mg2+, with precipitation occurring at concentrations as low as 1 mM Mg2+.[4] If Mg2+ is essential for your experiment, consider the following:

  • Use the lowest possible effective concentration of Mg2+.

  • Increase the ionic strength of the buffer (e.g., by adding 0.4 M KCl) to improve solubility.[4]

  • Test the solubility of this compound under your specific buffer conditions before proceeding with the main experiment.

Q5: Why is there a precipitate forming in my solution even after initial dissolution?

Precipitation upon standing can be due to several factors, including temperature changes, solvent evaporation leading to increased concentration, or interactions with other components in the solution. If you observe precipitation, try re-solubilizing with gentle warming or sonication before use.

Visualizing Experimental Workflows

To aid in experimental design, the following diagrams illustrate key workflows for handling and troubleshooting the solubility of this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder solvent Select Organic Solvent (e.g., DMSO, Ethanol) start->solvent dissolve Dissolve Powder in Solvent to Create Concentrated Stock solvent->dissolve store Store Stock Solution at -20°C or Below dissolve->store add_stock Add Stock Solution Dropwise to Aqueous Buffer with Vortexing check Visually Inspect for Precipitation add_stock->check proceed Proceed with Experiment check->proceed Clear Solution troubleshoot Precipitate Observed: Go to Troubleshooting check->troubleshoot Precipitate

Caption: Workflow for preparing this compound solutions.

G cluster_troubleshooting Solubility Troubleshooting Workflow start Precipitation Observed in Aqueous Buffer sonicate Try Sonication start->sonicate warm Gentle Warming start->warm ph Adjust Buffer pH (Slightly Alkaline) start->ph detergent Add Non-ionic Detergent start->detergent check Check for Dissolution sonicate->check warm->check ph->check detergent->check success Solution is Clear: Proceed with Caution check->success Yes fail Still Precipitated: Re-evaluate Solvent/Buffer System check->fail No

Caption: Troubleshooting options for this compound solubility.

References

preventing degradation of 9-Methylundecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 9-Methylundecanoyl-CoA during sample preparation and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a branched-chain acyl-CoA, is primarily due to two factors:

  • Enzymatic Degradation: Thioesterase and acyl-CoA hydrolase enzymes present in biological samples can rapidly hydrolyze the thioester bond.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH and temperatures. Oxidation of the acyl chain can also occur.

Q2: How can I effectively quench enzymatic activity upon sample collection?

A2: Rapidly quenching enzymatic activity is critical. This can be achieved by:

  • Immediate Freezing: Snap-freezing tissue samples in liquid nitrogen immediately after collection is a common and effective method.

  • Acidic Quenching: Homogenizing samples in a pre-chilled acidic buffer, such as 100 mM KH2PO4 at pH 4.9, helps to denature and inactivate enzymes.[1][2]

Q3: What are the optimal temperature and pH conditions for handling this compound?

A3: To maintain the stability of this compound, it is recommended to:

  • Maintain Low Temperatures: All sample preparation steps should be performed on ice or at 4°C to minimize both enzymatic activity and chemical degradation.

  • Use Acidic pH: An acidic environment (pH 4.5-6.0) helps to preserve the integrity of the thioester bond.

Q4: What are the recommended storage conditions for samples and extracts containing this compound?

A4: For optimal stability, samples and extracts should be stored under the following conditions:

  • Short-term Storage: Store extracts in an acidic buffer at -80°C for up to one week.

  • Long-term Storage: For longer-term storage, it is best to store the samples as a dried pellet at -80°C and reconstitute them just before analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound Incomplete quenching of enzymatic activity.Immediately freeze-clamp tissues in liquid nitrogen upon collection. Use pre-chilled acidic buffers for homogenization.[1][2]
Chemical hydrolysis due to improper pH.Maintain a pH between 4.5 and 6.0 throughout the extraction process.
Oxidation of the acyl chain.Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.
Poor recovery of this compound Inefficient extraction from the sample matrix.Use a robust extraction protocol with a combination of organic solvents (e.g., isopropanol, acetonitrile) and an acidic aqueous phase.[2] Solid-phase extraction (SPE) can also be employed to concentrate the analyte.[1]
Adsorption to plasticware.Use low-adhesion polypropylene (B1209903) tubes or glass vials to minimize sample loss.
High variability between replicate samples Inconsistent sample handling and processing times.Standardize all sample preparation steps, ensuring consistent timing and temperature control for each replicate.
Partial thawing of samples during handling.Keep samples frozen on dry ice or in a liquid nitrogen vapor phase shipper during transport and handling.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Ice-cold 2-propanol

  • Ice-cold acetonitrile (B52724)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of ice-cold acetonitrile and 50 µL of saturated ammonium sulfate solution.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper supernatant containing the acyl-CoAs.

  • Drying and Storage:

    • Dry the supernatant under a stream of nitrogen gas at room temperature.

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Just prior to LC-MS/MS analysis, reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).

Signaling Pathways and Experimental Workflows

Branched-Chain Fatty Acid Metabolism

This compound is a branched-chain fatty acyl-CoA. Its metabolism involves a series of enzymatic reactions, primarily within the mitochondria, through the β-oxidation pathway. Degradation at any point in the sample preparation can lead to inaccurate quantification of this molecule.

BCFADegradation cluster_sample Sample (Tissue/Cells) cluster_prep Sample Preparation cluster_degradation Degradation Pathways Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction This compound This compound Homogenization->this compound Purification Purification Extraction->Purification Extraction->this compound Analysis Analysis Purification->Analysis Purification->this compound Enzymatic_Hydrolysis Enzymatic Hydrolysis (Thioesterases) This compound->Enzymatic_Hydrolysis Chemical_Hydrolysis Chemical Hydrolysis (pH, Temp) This compound->Chemical_Hydrolysis Oxidation Oxidation This compound->Oxidation Degraded_Products Degraded Products Enzymatic_Hydrolysis->Degraded_Products Chemical_Hydrolysis->Degraded_Products Oxidation->Degraded_Products

Caption: Degradation of this compound during sample preparation.

Experimental Workflow for this compound Analysis

A typical workflow for the analysis of this compound from biological samples involves several key steps, each with the potential for sample degradation if not performed correctly.

Workflow Start Start: Sample Collection Quenching Quench Enzymatic Activity (Liquid N2 / Acidic Buffer) Start->Quenching Homogenization Homogenize in Cold Acidic Buffer Quenching->Homogenization Extraction Extract with Organic Solvents Homogenization->Extraction Purification Purify via Solid-Phase Extraction (SPE) Extraction->Purification Analysis Analyze by LC-MS/MS Purification->Analysis Data Data Acquisition and Analysis Analysis->Data

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Enzymatic Assays with 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methylundecanoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which pathways is it relevant?

This compound is a branched-chain fatty acyl-coenzyme A molecule. While specific pathways involving this exact molecule are not extensively documented in readily available literature, it is structurally similar to other branched-chain and long-chain fatty acyl-CoAs. These molecules are typically intermediates in fatty acid biosynthesis and degradation. Branched-chain fatty acids can be derived from the catabolism of amino acids like leucine, valine, and isoleucine, and serve as primers for the synthesis of branched-chain fatty acids. Enzymes that may interact with this compound could include acyl-CoA dehydrogenases, acyl-CoA synthetases, and elongases, which are crucial in lipid metabolism.

Q2: What are the primary challenges when working with this compound in enzymatic assays?

Like other long-chain fatty acyl-CoAs, this compound presents several challenges:

  • Solubility: It has low solubility in aqueous buffers, which can lead to substrate aggregation and inaccurate kinetic measurements.

  • Stability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and temperature. Repeated freeze-thaw cycles can also lead to degradation.

  • Purity: The synthesis of this compound can result in impurities that may inhibit the enzyme of interest or interfere with detection methods.

  • Micelle Formation: At concentrations above its critical micelle concentration (CMC), it can form micelles, which can affect enzyme kinetics.

Q3: How should I prepare and store this compound solutions?

To ensure consistency and accuracy in your experiments:

  • Preparation: Prepare stock solutions in an organic solvent like ethanol (B145695) or DMSO, and then dilute into your assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect enzyme activity. It is crucial to bring all assay components, including the buffer, to room temperature before use to prevent precipitation.

  • Storage: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Ideally, samples should be used on the same day they are prepared. If not, they can be snap-frozen in liquid nitrogen and stored at -80°C for no longer than a week.

Q4: My enzyme shows no or very low activity with this compound. What are the possible reasons?

Several factors could contribute to low or no enzymatic activity:

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.

  • Enzyme Inactivity: The enzyme may have denatured due to improper storage or handling.

  • Substrate Unavailability: The substrate may have precipitated out of solution or degraded.

  • Missing Cofactors: The assay may be missing essential cofactors required for enzyme function.

  • Substrate Specificity: The enzyme may have low or no specificity for this compound.

Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays with this compound.

Problem Potential Cause Recommended Solution
High background signal in a no-enzyme control Substrate instability leading to non-enzymatic breakdown.Run a control with the substrate in the assay buffer to measure the rate of non-enzymatic hydrolysis. If high, consider adjusting the buffer pH or lowering the assay temperature.
Interference from detection reagents.Run controls with "no-substrate" (enzyme and probe in buffer) and "buffer + probe" to identify the source of the background signal.
Inconsistent or non-reproducible results Inaccurate pipetting.Use calibrated pipettes and prepare a master mix for the reaction to ensure consistency.
Incomplete mixing of reagents.Gently mix all components after thawing and before adding them to the reaction. Ensure the final reaction mixture is homogenous before starting measurements.
Substrate precipitation during the assay.Visually inspect the reaction wells for any signs of precipitation. Consider adding a low concentration of a non-denaturing detergent (e.g., Triton X-100) to improve solubility.[1]
Low signal or no enzyme activity Sub-optimal assay conditions.Perform pH and temperature optimization experiments for your specific enzyme.
Enzyme denaturation.Ensure proper storage of the enzyme at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles by preparing aliquots.
Substrate degradation.Prepare fresh substrate solutions for each experiment and verify the integrity of your stock.
Insufficient enzyme concentration.Increase the enzyme concentration to ensure the reaction rate is within the linear range of detection.
Non-linear reaction progress curves Substrate depletion.If the reaction proceeds too quickly, reduce the enzyme concentration or the incubation time to ensure measurements are taken within the initial linear phase.
Substrate inhibition.High concentrations of long-chain acyl-CoAs can inhibit some enzymes.[2] Perform a substrate titration experiment to determine the optimal substrate concentration and identify any potential inhibition at higher concentrations.
Product inhibition.The product of the reaction may be inhibiting the enzyme. Measure the initial reaction rates to minimize the effect of product inhibition.

Experimental Protocols & Methodologies

Objective: To measure the rate of this compound oxidation by an Acyl-CoA Dehydrogenase.

Materials:

  • Purified Acyl-CoA Dehydrogenase

  • This compound

  • Recombinant Electron Transfer Flavoprotein (ETF)

  • Anaerobic assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 1 mM EDTA)

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate organic solvent and dilute to the desired concentration in the assay buffer immediately before use.

    • Prepare the anaerobic assay buffer and equilibrate it to the desired assay temperature.

    • Add the oxygen scavenging system to the buffer just before starting the assay.

  • Assay Setup:

    • In a 96-well black microplate, add the assay components in the following order:

      • Anaerobic assay buffer

      • Recombinant ETF

      • Acyl-CoA Dehydrogenase

    • Include necessary controls:

      • No-enzyme control: Omit the Acyl-CoA Dehydrogenase.

      • No-substrate control: Omit the this compound.

  • Initiation and Measurement:

    • Initiate the reaction by adding the this compound solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the decrease in ETF fluorescence (Excitation ~436 nm, Emission ~495 nm) over time. The rate of fluorescence decrease is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Subtract the rate of the no-enzyme control from the rates of the experimental wells.

    • Enzyme activity can be expressed in units such as nmol/min/mg of protein.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to enzymatic assays with this compound.

Experimental_Workflow General Experimental Workflow for an Enzymatic Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Plate_Setup Assay Plate Setup (Controls, Replicates) Reagent_Prep->Plate_Setup Initiate_Reaction Initiate Reaction (Add final component) Plate_Setup->Initiate_Reaction Incubation Incubation (Controlled Temperature & Time) Initiate_Reaction->Incubation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Incubation->Data_Acquisition Raw_Data Raw Data Processing Data_Acquisition->Raw_Data Calculate_Rates Calculate Reaction Rates Raw_Data->Calculate_Rates Statistical_Analysis Statistical Analysis Calculate_Rates->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for conducting an enzymatic assay.

Troubleshooting_Logic Troubleshooting Logic for Low Enzyme Activity Start Problem: Low or No Activity Check_Controls Review Controls (No-Enzyme, No-Substrate) Start->Check_Controls Check_Reagents Verify Reagent Integrity (Enzyme, Substrate, Buffer) Check_Controls->Check_Reagents Controls OK Check_Controls->Check_Reagents Controls Abnormal Check_Conditions Optimize Assay Conditions (pH, Temperature, [Substrate]) Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Check_Conditions Reagents Degraded Check_Solubility Assess Substrate Solubility (Visual, Detergent Test) Check_Conditions->Check_Solubility Conditions Optimized Check_Conditions->Check_Solubility Sub-optimal Success Problem Resolved Check_Solubility->Success Solubility Addressed

Caption: A logical approach to troubleshooting low enzyme activity.

Fatty_Acid_Metabolism Simplified Branched-Chain Fatty Acid Metabolism Amino_Acids Branched-Chain Amino Acids (e.g., Leucine) Keto_Acids α-Keto Acids Amino_Acids->Keto_Acids BC_Acyl_CoA This compound (and other BC-Acyl-CoAs) Keto_Acids->BC_Acyl_CoA BC-Acyl-CoA Synthetase BC_Acyl_CoA_Synth Branched-Chain Acyl-CoA Synthetase Beta_Oxidation β-Oxidation BC_Acyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation BC_Acyl_CoA->Elongation Energy Energy Production (Acetyl-CoA) Beta_Oxidation->Energy Complex_Lipids Complex Lipids Elongation->Complex_Lipids

Caption: Potential metabolic context for this compound.

References

Technical Support Center: Purification of Synthetic 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 9-Methylundecanoyl-CoA. The following sections offer detailed purification strategies and address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of synthetic this compound.

Q1: My synthetic this compound appears to be degrading during purification. What steps can I take to minimize this?

A1: Acyl-CoA thioesters, including this compound, are susceptible to hydrolysis, particularly at neutral or alkaline pH. To minimize degradation, it is crucial to maintain a slightly acidic pH (around 4.0-6.0) throughout the purification process. Work at low temperatures (0-4°C) whenever possible and process samples promptly. Avoid repeated freeze-thaw cycles.

Q2: I am observing low recovery of this compound after purification. What are the potential causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure your initial extraction method efficiently captures the acyl-CoA. Methods employing a mixture of acetonitrile (B52724) and 2-propanol have been shown to be effective for long-chain acyl-CoAs.

  • Irreversible Binding: The compound may be binding irreversibly to the purification matrix. If using silica-based columns, consider alternative matrices or modify your elution buffer.

  • Precipitation: Long-chain acyl-CoAs can precipitate in aqueous solutions, especially at high concentrations. If you suspect precipitation, try dissolving the sample in a small amount of organic solvent before dilution with the aqueous mobile phase.

  • Suboptimal Elution: The elution conditions may not be strong enough to release the compound from the column. For HPLC, this may require adjusting the gradient of the organic solvent. For SPE, a stronger elution solvent may be necessary.

Q3: My purified this compound contains impurities. What are the best strategies for improving purity?

A3: Achieving high purity often requires a multi-step approach.

  • Orthogonal Purification Methods: Combine different purification techniques that separate molecules based on different properties. For example, follow an initial solid-phase extraction (SPE) with a high-resolution reversed-phase HPLC (RP-HPLC) step.

  • Optimize HPLC Conditions: Fine-tune the HPLC gradient to achieve better separation of your target molecule from closely eluting impurities. Experiment with different C18 columns or consider a C8 column for potentially different selectivity.

  • Column Chromatography: For larger scale purifications, techniques like anion exchange, hydroxylapatite, or gel filtration chromatography can be employed to remove specific types of impurities.

Q4: I am having trouble separating this compound from unreacted Coenzyme A. What do you recommend?

A4: Reversed-phase HPLC is generally effective for separating acylated CoAs from free Coenzyme A. Due to the long, hydrophobic acyl chain, this compound will have a significantly longer retention time on a C18 or C8 column compared to the more polar, unreacted Coenzyme A. Ensure your HPLC gradient starts with a low percentage of organic solvent to allow for strong retention of the acylated form while the free CoA elutes early.

Purification Strategies: A Comparative Overview

The following table summarizes common purification strategies for long-chain acyl-CoAs, which can be adapted for this compound. Note that specific recovery and purity values will be dependent on the initial purity of the synthetic material and the optimization of the chosen protocol.

Purification MethodPrincipleTypical RecoveryTypical PurityKey Considerations
Reversed-Phase HPLC Separation based on hydrophobicity.70-80%[1]>95%Excellent for high-resolution separation and final polishing. C18 columns are most common.
Solid-Phase Extraction (SPE) Adsorption of the analyte to a solid support followed by selective elution.83-90%[2]VariableGood for initial cleanup and concentration of the sample. C18 or polymeric weak anion exchange cartridges can be used.
Anion Exchange Chromatography Separation based on charge.VariableVariableUseful for separating the negatively charged acyl-CoA from neutral or positively charged impurities.
Gel Filtration Chromatography Separation based on molecular size.VariableVariableCan be used to remove small molecule contaminants or aggregated material.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the final purification and analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.[1]

  • Detection: UV at 260 nm.[1]

  • Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 20%) to allow for the binding of this compound.

    • Gradually increase the percentage of Mobile Phase B to elute the compound. The exact gradient will need to be optimized but a linear increase to 80-90% B over 20-30 minutes is a good starting point.

    • Hold at a high percentage of B for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Sample Preparation: Dissolve the crude synthetic product in a small volume of Mobile Phase A, if necessary with a minimal amount of organic solvent to aid solubility. Filter the sample through a 0.22 µm filter before injection.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is ideal for the initial cleanup of the synthetic reaction mixture.

  • Cartridge: C18 or a polymeric weak anion exchange SPE cartridge.

  • Conditioning:

    • Wash the cartridge with one column volume of methanol (B129727).

    • Equilibrate the cartridge with two column volumes of an aqueous buffer (e.g., 0.1 M potassium phosphate, pH 6.7).[2]

  • Sample Loading:

    • Dissolve the crude sample in the equilibration buffer.

    • Load the sample onto the conditioned cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with two column volumes of the equilibration buffer to remove unbound impurities.

    • A second wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove more hydrophobic impurities without eluting the target compound.

  • Elution:

    • Elute the this compound with a suitable organic solvent. For C18 cartridges, this will typically be methanol or acetonitrile. For weak anion exchange cartridges, an elution buffer containing a higher salt concentration or a change in pH may be required.

Purification Workflow

The following diagram illustrates a general workflow for the purification of synthetic this compound.

PurificationWorkflow Start Crude Synthetic This compound SPE Solid-Phase Extraction (SPE) (Initial Cleanup) Start->SPE Dissolve in loading buffer HPLC Reversed-Phase HPLC (High-Resolution Purification) SPE->HPLC Elute and concentrate Analysis Purity Analysis (e.g., HPLC, MS) HPLC->Analysis Collect fractions PureProduct Pure this compound Analysis->PureProduct Pool pure fractions

Caption: A general workflow for the purification of synthetic this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of 9-Methylundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

The primary challenges in the analysis of this compound, a branched-chain acyl-CoA, include:

  • Co-elution with isomers: Structural isomers of this compound or other similar lipids can be difficult to separate.

  • Poor peak shape (tailing): Acyl-CoAs can exhibit peak tailing due to interactions with the stationary phase or issues with the mobile phase.[1]

  • Low sensitivity: As with many biological molecules, achieving a high signal-to-noise ratio can be challenging, especially at low concentrations.

Q2: Which chromatographic technique is most suitable for the analysis of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the most common and effective technique for the analysis of acyl-CoAs.[2] This approach provides excellent separation and sensitive, specific detection.

Q3: What type of column is recommended for the separation of this compound?

A C18 column is the most widely used and recommended stationary phase for the separation of acyl-CoAs, including branched-chain variants.[3][4] The nonpolar nature of the C18 stationary phase allows for good retention and separation based on the hydrophobicity of the acyl chain.

Q4: How does the methyl branch in this compound affect its retention time compared to a straight-chain C12 acyl-CoA?

The presence of a methyl branch in the acyl chain of this compound will slightly decrease its hydrophobicity compared to a straight-chain dodecanoyl-CoA. This will generally lead to a slightly shorter retention time on a C18 column under typical reverse-phase conditions. The exact difference in retention will depend on the specific chromatographic conditions.

Troubleshooting Guide

Issue 1: Poor Resolution and Co-elution of Peaks

Question: I am observing poor resolution between my this compound peak and other components in my sample. What steps can I take to improve the separation?

Answer:

Poor resolution is a common issue that can often be addressed by systematically optimizing your chromatographic conditions. Here are several strategies to improve the separation of this compound:

  • Optimize the Mobile Phase Gradient: A shallow gradient can significantly enhance the separation of closely eluting compounds.[5] Start with a lower initial concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) and increase it slowly over a longer period. This allows for more interaction time with the stationary phase, improving separation.

  • Adjust the Mobile Phase Composition:

    • Solvent Choice: While acetonitrile is commonly used, switching to or incorporating methanol (B129727) can alter the selectivity of the separation.

    • Additives: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and resolution for acidic compounds like acyl-CoAs by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[6]

    • Buffers: Using a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, can help to control the pH of the mobile phase and improve the consistency of the separation.[7]

  • Modify the Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, excessively high temperatures can degrade the column. Experiment with temperatures in the range of 30-50°C.

  • Change the Stationary Phase: If optimizing the mobile phase does not provide adequate resolution, consider trying a different C18 column from another manufacturer, as subtle differences in the silica (B1680970) backbone and bonding chemistry can alter selectivity. For challenging separations of isomers, a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, could be explored.[2]

Issue 2: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system. Here is a step-by-step guide to troubleshoot peak tailing:

  • Check for Active Sites on the Column: Residual silanol groups on the silica-based stationary phase can interact with the polar head group of the acyl-CoA, causing tailing.

    • Solution: Add a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the silanol groups and reduce these secondary interactions.[6]

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound and the stationary phase.[6][7]

    • Solution: For acidic compounds like acyl-CoAs, a lower pH (around 3-5) is generally recommended to keep the molecule in its neutral form, which can lead to better peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample and injecting a smaller amount.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a mixture of acetonitrile and isopropanol). If the problem persists, the column may need to be replaced.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)C8 (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.80.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water, pH 8.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B over 15 min10-90% B over 20 min2-80% B over 10 min
Flow Rate 0.3 mL/min1.0 mL/min0.4 mL/min
Column Temp. 40°C35°C45°C
Detection ESI-MS/MS (Positive Ion Mode)UV (260 nm)ESI-MS/MS (Negative Ion Mode)

Experimental Protocols

Adapted UPLC-MS/MS Protocol for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Extract acyl-CoAs from your biological sample using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an organic solvent like acetonitrile.[1]

  • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC C18 (or equivalent), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient from 5% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-14.1 min: Return to 5% B

    • 14.1-16 min: Equilibrate at 5% B

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): To be determined based on the exact mass of this compound.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z related to adenosine (B11128) 3',5'-diphosphate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample extraction Acyl-CoA Extraction (SPE or LLE) sample->extraction reconstitution Reconstitution extraction->reconstitution injection UPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Workflow for the analysis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_resolution cluster_tailing start Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) res_q1 Optimize Gradient? start->res_q1 tail_q1 Check for Active Sites? start->tail_q1 res_a1 Implement Shallower Gradient res_q1->res_a1 Yes res_q2 Adjust Mobile Phase? res_q1->res_q2 No res_a2 Try Different Solvent/Additives res_q2->res_a2 Yes res_q3 Change Temperature? res_q2->res_q3 No res_a3 Increase Column Temperature res_q3->res_a3 Yes res_a4 Consider Different Column res_q3->res_a4 No tail_a1 Add Acid to Mobile Phase tail_q1->tail_a1 Yes tail_q2 Optimize pH? tail_q1->tail_q2 No tail_a2 Adjust to Lower pH (3-5) tail_q2->tail_a2 Yes tail_q3 Column Overload? tail_q2->tail_q3 No tail_a3 Dilute Sample tail_q3->tail_a3 Yes tail_a4 Flush or Replace Column tail_q3->tail_a4 No

Caption: Decision tree for troubleshooting common chromatographic issues.

References

common pitfalls in handling branched-chain fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of sample loss during BCFA-CoA extraction?

A1: Sample loss during BCFA-CoA extraction can primarily occur due to incomplete tissue homogenization, inefficient phase separation during liquid-liquid extraction, and irreversible adsorption to labware. The use of low-retention plastics and thorough vortexing at each step is crucial. Additionally, solid-phase extraction (SPE) methods, while improving purity, can lead to losses if the column is not properly conditioned or the elution solvent is not optimal. An improved method for tissue long-chain acyl-CoA extraction reports recovery rates of 70-80% by using a combination of potassium phosphate (B84403) buffer, isopropanol, and acetonitrile (B52724) for extraction, followed by solid-phase purification on an oligonucleotide column[1].

Q2: My BCFA-CoA standards seem to degrade quickly. What are the optimal storage and handling conditions?

A2: Branched-chain fatty acyl-CoAs are inherently unstable molecules, particularly in aqueous solutions. The thioester bond is susceptible to hydrolysis, which is accelerated by factors such as elevated temperature and non-optimal pH. For short-term storage, it is recommended to keep BCFA-CoA solutions on ice. For long-term storage, they should be stored at -80°C in a non-aqueous solvent like acetonitrile or under anhydrous conditions. It has been shown that long-chain fatty acyl-CoAs are very unstable in aqueous buffers, with significant degradation observed even at room temperature over 24 hours[2].

Q3: I am observing high variability in my quantitative LC-MS/MS results. What are the likely causes?

A3: High variability in LC-MS/MS quantification of BCFA-CoAs can stem from several factors:

  • Inconsistent Derivatization: Many methods require a derivatization step to improve ionization efficiency and chromatographic separation. Incomplete or variable derivatization will lead to inconsistent results.

  • Matrix Effects: Biological samples are complex, and co-eluting substances can suppress or enhance the ionization of the target analyte. Proper sample cleanup and the use of stable isotope-labeled internal standards are essential to mitigate matrix effects.

  • Analyte Instability: As mentioned, BCFA-CoAs can degrade in the autosampler. Ensure the autosampler is kept at a low temperature (e.g., 4°C).

  • Instrument Contamination: Carryover from previous injections can lead to artificially high readings. Implement rigorous wash steps between samples.

Q4: Can I use the same analytical method for different types of branched-chain fatty acyl-CoAs?

A4: While a general LC-MS/MS method can be adapted, optimization is often necessary for different BCFA-CoAs. The specific structure of the branched chain can affect chromatographic retention time, fragmentation pattern in the mass spectrometer, and ionization efficiency. For instance, iso- and anteiso-branched forms may require different chromatographic gradients for optimal separation. It is crucial to optimize MS/MS parameters (e.g., collision energy) for each specific analyte to ensure sensitivity and specificity.

Troubleshooting Guides

Issue 1: Low or No Signal for BCFA-CoA in Mass Spectrometry
Possible Cause Troubleshooting Step
Degradation of Analyte Prepare fresh standards and samples. Minimize the time samples spend at room temperature. Ensure proper storage conditions (-80°C for long-term).
Inefficient Extraction Optimize the extraction protocol. Ensure complete cell lysis and efficient phase separation. Consider using a solid-phase extraction (SPE) method for cleanup and concentration[1][3].
Poor Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). Consider a derivatization strategy to enhance ionization.
Incorrect MS/MS Transition Verify the precursor and product ion masses for your specific BCFA-CoA. Infuse a standard solution to optimize the collision energy for the selected transition.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Add a small amount of a competing agent (e.g., trifluoroacetic acid) if tailing persists.
Column Contamination/Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Re-evaluate the mobile phase composition. Ensure good miscibility and appropriate elution strength for your analytes.
Issue 3: Non-reproducible Retention Times
Possible Cause Troubleshooting Step
Pump Issues Check for leaks in the LC system. Degas the mobile phases thoroughly. Perform a pump performance test.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase. If using a gradient, ensure the gradient mixing is accurate and reproducible.

Quantitative Data Summary

Table 1: Recovery Rates of Acyl-CoA Extraction Methods

TissueExtraction MethodRecovery Rate (%)Reference
Various TissuesAcetonitrile extraction with SPE70-80[1]
Mouse FecesPFBBr derivatization and GC-MS55.7-97.9[4]

Table 2: Limits of Detection (LOD) for Short-Chain Fatty Acid Analysis

Analytical MethodLimit of Detection (µM)Reference
GC-MS with PFBBr derivatization0.244-0.977[4]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from an improved method for tissue acyl-CoA extraction[1].

  • Homogenization: Homogenize tissue samples (less than 100 mg) in a glass homogenizer with 100 mM potassium phosphate buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Purification:

    • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

    • Elute the bound acyl-CoAs using 2-propanol.

  • Concentration and Analysis:

    • Concentrate the eluent.

    • Load the concentrated sample onto a C-18 HPLC column for analysis.

Protocol 2: Quantification of BCFA-CoAs by LC-MS/MS

This is a general workflow based on established methods for fatty acid quantification[5].

  • Sample Preparation:

    • Perform acid hydrolysis to release fatty acids from their coenzyme A esters.

    • Add a deuterated internal standard for normalization.

  • Derivatization (Optional but Recommended):

    • Derivatize the fatty acids to enhance chromatographic separation and ionization efficiency. A common method involves using oxalyl chloride, dimethylaminoethanol, and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives[5].

  • LC Separation:

    • Use a suitable C18 or other reverse-phase column.

    • Develop a gradient elution method using mobile phases such as water with formic acid and acetonitrile with formic acid.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantitation:

    • Generate a five-point calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

Signaling and Metabolic Pathways

BCFA_Metabolism_and_Signaling cluster_peroxisome Peroxisome cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid BCFA_CoA BCFA-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase BetaOxidation β-Oxidation BCFA_CoA->BetaOxidation Branched Chain Acyl-CoA Oxidase BCFA_CoA_Nuc BCFA-CoA BCFA_CoA->BCFA_CoA_Nuc Transport Propionyl_CoA Propionyl-CoA/ Acetyl-CoA BetaOxidation->Propionyl_CoA PPARa PPARα RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Transcription Activation BCFA_CoA_Nuc->PPARa Ligand Binding

Caption: Peroxisomal β-oxidation of BCFA-CoAs and their role as ligands for PPARα activation.

Experimental Workflow

Experimental_Workflow Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Purification (SPE) Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of branched-chain fatty acyl-CoAs.

Troubleshooting Logic

Troubleshooting_Logic Start Low/No MS Signal Check_Standards Prepare Fresh Standards? Start->Check_Standards Check_Extraction Optimize Extraction? Check_Standards->Check_Extraction No Success Problem Resolved Check_Standards->Success Yes Check_MS_Params Optimize MS Parameters? Check_Extraction->Check_MS_Params No Check_Extraction->Success Yes Check_MS_Params->Success Yes Failure Consult Instrument Specialist Check_MS_Params->Failure No

Caption: A simplified decision tree for troubleshooting low signal in BCFA-CoA mass spectrometry analysis.

References

Validation & Comparative

Confirming the Identity of 9-Methylundecanoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of modified fatty acyl-CoAs, such as 9-Methylundecanoyl-CoA, is critical for advancing research in metabolism, drug discovery, and diagnostics. This guide provides an objective comparison of tandem mass spectrometry (MS/MS) with other analytical methods for the structural confirmation of this branched-chain acyl-CoA. We present supporting principles, experimental considerations, and data interpretation to aid in selecting the most appropriate analytical strategy.

Tandem Mass Spectrometry (MS/MS): The Gold Standard for Acyl-CoA Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to provide structural information.

The Signature Fragmentation of Acyl-CoAs

When analyzing acyl-CoAs using positive ion mode tandem MS, two characteristic fragmentation pathways are consistently observed, providing a diagnostic fingerprint for this class of molecules.[1]

  • Neutral Loss of 507 Da: The most prominent fragmentation involves the cleavage of the phosphodiester bond, resulting in a neutral loss of the 3'-phospho-ADP moiety (507 Da). This is a hallmark of intact acyl-CoA compounds.

  • Formation of the m/z 428 Fragment: A second characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 428. This corresponds to the adenosine-3',5'-diphosphate portion of the coenzyme A molecule.

These two fragmentation events provide strong evidence for the presence of an acyl-CoA. However, to confirm the identity of the specific acyl group, in this case, 9-methylundecanoyl, the fragmentation of the acyl chain itself must be examined.

Fragmentation of the 9-Methylundecanoyl Moiety

The fragmentation of branched alkanes in mass spectrometry is known to occur preferentially at the site of branching, leading to the formation of more stable carbocations.[2][3][4] In the case of a 9-methylundecanoyl group, the methyl branch is at the antepenultimate carbon (an anteiso branch).

Based on established fragmentation patterns of anteiso-branched alkanes, the collision-induced dissociation (CID) of the 9-methylundecanoyl-pantetheine portion of the molecule is expected to yield characteristic product ions resulting from cleavages around the branch point. Specifically, losses of an ethyl radical ([M-29]) and larger alkyl radicals are anticipated.

Comparative Analysis of Analytical Techniques

While LC-MS/MS is a powerful tool, other analytical techniques can also be employed for the characterization of branched-chain fatty acids, each with its own set of advantages and limitations.

Technique Principle Sample Preparation Strengths Limitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and product ions.Minimal, direct injection of extracts possible.High sensitivity and specificity; provides structural information on both the CoA and acyl portions.Isomeric compounds may not be fully resolved by chromatography alone.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.Derivatization to fatty acid methyl esters (FAMEs) is required.[5]Excellent chromatographic resolution of isomers; extensive libraries for FAMEs exist.Requires derivatization which can be time-consuming and introduce artifacts; not suitable for the intact acyl-CoA.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Sample needs to be pure and in sufficient quantity.Provides unambiguous structural elucidation, including stereochemistry, without the need for standards.[6]Lower sensitivity compared to MS; requires higher sample amounts.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

1. Sample Preparation (from biological matrix):

  • Homogenize the sample in a cold solvent mixture (e.g., 2:1:1 acetonitrile:isopropanol:water).

  • Centrifuge to pellet proteins and debris.

  • Collect the supernatant and dry under a stream of nitrogen.

  • Reconstitute the extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acyl-CoA.

  • Flow Rate: 0.3 mL/min.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Precursor Ion (Q1): The m/z corresponding to the protonated this compound.

  • Product Ion Scan (Q3): Scan for characteristic product ions, including the neutral loss of 507 Da and the fragment at m/z 428, as well as fragments indicative of the 9-methylundecanoyl chain.

  • Collision Energy: Optimize to achieve sufficient fragmentation of the precursor ion.

Protocol 2: GC-MS Analysis of the 9-Methylundecanoic Acid Moiety

1. Hydrolysis and Derivatization:

  • Hydrolyze the acyl-CoA sample (e.g., with KOH in methanol) to release the free fatty acid.

  • Acidify the solution and extract the 9-methylundecanoic acid with an organic solvent (e.g., hexane).

  • Evaporate the solvent and derivatize the fatty acid to its methyl ester (FAME) using a reagent such as BF3-methanol.

2. Gas Chromatography:

  • Column: A polar capillary column (e.g., DB-23 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient suitable for the elution of C12 fatty acid methyl esters.

  • Carrier Gas: Helium.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Compare the obtained mass spectrum with libraries of FAMEs and analyze the fragmentation pattern for characteristic ions of a methyl-branched fatty acid ester.

Visualizing the Workflow and Fragmentation

Tandem_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Acyl-CoAs Sample->Extraction LC Reversed-Phase LC Separation Extraction->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Q1: Precursor Ion Selection (m/z of this compound) ESI->Q1 CID Q2: Collision-Induced Dissociation (CID) Q1->CID Q3 Q3: Product Ion Analysis CID->Q3 Data Identification based on: - Precursor m/z - Neutral Loss of 507 Da - m/z 428 fragment - Acyl chain fragments Q3->Data

Caption: Workflow for the identification of this compound using LC-MS/MS.

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Characteristic Product Ions Precursor [this compound + H]+ NL_507 [M+H - 507]+ (Loss of 3'-phospho-ADP) Precursor->NL_507 CID mz_428 m/z 428 (Adenosine-3',5'-diphosphate) Precursor->mz_428 CID Acyl_Fragments Acyl Chain Fragments (e.g., loss of C2H5, C4H9) Precursor->Acyl_Fragments CID

Caption: Predicted fragmentation of this compound in positive ion tandem MS.

References

A Comparative Analysis of the Bioactivity of 9-Methylundecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 9-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A (acyl-CoA), with other key straight-chain and short-chain acyl-CoAs. By examining their roles as enzyme substrates and regulators of gene expression, this document aims to provide an objective resource supported by experimental data to inform research and development in metabolic and therapeutic areas.

Introduction to Acyl-CoAs

Acyl-CoAs are central players in cellular metabolism, acting as activated forms of fatty acids. They are integral to a multitude of cellular processes, including energy production through beta-oxidation, biosynthesis of complex lipids, and regulation of various signaling pathways. The structure of the acyl chain, whether it is straight or branched, long or short, significantly influences its biological activity and metabolic fate.

Comparative Bioactivity: Enzyme Substrate Specificity

The bioactivity of an acyl-CoA is largely determined by its ability to serve as a substrate for various enzymes. The specificity of these enzymes for different acyl-CoAs dictates the metabolic pathways that are activated. A key class of enzymes in fatty acid metabolism is the acyl-CoA dehydrogenases (ACADs), which catalyze the initial step of beta-oxidation.

Table 1: Apparent Kinetic Parameters of Human ACADSB for Various Acyl-CoA Substrates

SubstrateApparent Km (µM)Apparent Vmax (µmol min-1 mg-1)Source
(S)-2-Methylbutyryl-CoA202.2[1]
Isobutyryl-CoA892.0[1]

Note: Data for this compound is not available in the cited literature.

The substrate specificity of other acyl-CoA utilizing enzymes, such as fatty acid synthase (FAS), also demonstrates a preference for certain acyl-chain structures. Metazoan FAS has a significantly lower turnover number when utilizing methylmalonyl-CoA (a branched-chain extender unit) compared to malonyl-CoA, indicating that the synthesis of branched-chain fatty acids is a slower process.[4][5] This suggests that the methyl-branch in this compound could influence its interaction with and processing by various enzymes involved in lipid metabolism.

Comparative Bioactivity: Regulation of Gene Expression

Acyl-CoAs are not just metabolic intermediates; they also function as signaling molecules that can regulate gene expression, often by binding to and modulating the activity of transcription factors.[6] This provides a mechanism for cells to adapt their metabolic processes to the availability of different types of fatty acids.

Knocking out the ACADSB gene in bovine mammary epithelial cells leads to significant changes in the expression of genes involved in lipid metabolism. This includes the upregulation of genes like acyl-CoA dehydrogenase long-chain (ACADL) and acyl-CoA oxidase 2 (ACOX2), and the downregulation of acetyl-CoA acetyltransferase 2 (ACAT2) and fatty acid-binding protein 3 (FABP3).[7] These findings strongly suggest that the substrates of ACADSB, which include branched-chain acyl-CoAs, play a role in regulating the expression of genes central to fatty acid metabolism.

Long-chain acyl-CoAs are known to directly bind to transcription factors such as FadR in E. coli and hepatocyte nuclear factor 4-alpha (HNF-4α) in mammals, thereby altering their ability to bind DNA and regulate gene transcription.[6][8] While direct binding data for this compound to transcription factors is not currently available, it is plausible that it could exert similar regulatory effects, potentially with different affinities compared to straight-chain counterparts like palmitoyl-CoA.

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay

This protocol is adapted from methods used to determine the kinetic parameters of ACAD enzymes.

Objective: To determine the Km and Vmax of an acyl-CoA dehydrogenase for different acyl-CoA substrates.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., ACADSB)

  • Acyl-CoA substrates (e.g., this compound, palmitoyl-CoA, butyryl-CoA)

  • Phenazine methosulfate (PMS) as an artificial electron acceptor

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DCPIP, and the acyl-CoA dehydrogenase enzyme in a cuvette.

  • Initiate the reaction by adding the acyl-CoA substrate at varying concentrations.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction velocity (V0) for each substrate concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[2][3]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, DCPIP, Enzyme) initiate Initiate Reaction (Add Substrate) reagents->initiate substrates Prepare Acyl-CoA Substrates (Varying Concentrations) substrates->initiate measure Monitor Absorbance (600 nm) initiate->measure calculate Calculate Initial Velocity (V0) measure->calculate plot Plot V0 vs. [Substrate] calculate->plot determine Determine Km and Vmax plot->determine signaling_pathway AcylCoA Acyl-CoAs (e.g., this compound, Palmitoyl-CoA) TF Transcription Factors (e.g., HNF-4α, PPARs) AcylCoA->TF Binds to and modulates activity DNA DNA (Promoter Regions) TF->DNA Binds to GeneExp Target Gene Expression (e.g., ACADL, ACOX2) DNA->GeneExp Regulates Metabolism Alterations in Lipid Metabolism GeneExp->Metabolism

References

Unraveling the Influence of 9-Methylundecanoyl-CoA on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validated effects of branched-chain fatty acids on gene expression, with a comparative perspective on the elusive 9-Methylundecanoyl-CoA.

While direct experimental data on the effects of this compound on gene expression remains scarce in publicly available literature, a wealth of information exists for structurally similar branched-chain fatty acids (BCFAs). This guide provides a comparative analysis of the known effects of these related molecules on gene transcription, offering valuable insights into the potential mechanisms of action for this compound.

Comparative Analysis of Branched-Chain Fatty Acid Effects on Gene Expression

Branched-chain fatty acids are known to play a significant role in cellular signaling and gene regulation, primarily through their interaction with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). These interactions can modulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation. The following tables summarize quantitative data from studies on various BCFAs, providing a framework for understanding their potential impact.

Table 1: Effect of Iso- and Anteiso-Branched-Chain Fatty Acids on the Expression of Genes Related to Lipid Metabolism and Inflammation in Human Adipocytes

GeneFunctionFold Change (iso-BCFA: 14-methylpentadecanoic acid)Fold Change (anteiso-BCFA: 12-methyltetradecanoic acid)
FASN Fatty Acid SynthaseNo significant changeIncreased
SREBP1 Sterol Regulatory Element-Binding Protein 1DecreasedNo significant change
SCD1 Stearoyl-CoA Desaturase-1DecreasedDecreased
ELOVL6 Elongation of Very Long Chain Fatty Acids Protein 6DecreasedIncreased
IL-6 Interleukin-6DecreasedIncreased
COX-2 Cyclooxygenase-2DecreasedIncreased

Data adapted from a study on human visceral adipocytes.[1][2]

Table 2: Effect of Phytanic Acid on Gene Expression

GeneCell TypeFold Change in mRNA Expression
UCP1 Brown AdipocytesIncreased[3]
aP2 Brown AdipocytesIncreased[3]
L-FABP HepG2 cells (co-transfected with murine PPARα)3.2-fold induction of CAT reporter gene[4]

Experimental Protocols

The validation of the effects of BCFAs on gene expression relies on a variety of established molecular biology techniques. Below are detailed methodologies for key experiments cited in the literature.

1. Cell Culture and Treatment:

  • Cell Lines: Human visceral adipocytes, HepG2 (human liver cancer cell line), and primary brown adipocytes are commonly used models.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • BCFA Treatment: The branched-chain fatty acid of interest (e.g., 14-methylpentadecanoic acid, 12-methyltetradecanoic acid, or phytanic acid) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for a specified duration (e.g., 24-72 hours). Control cells are treated with the vehicle (DMSO) alone.

2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Total RNA is isolated from the treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using a fluorescent dye (e.g., SYBR Green) and gene-specific primers. The expression of a housekeeping gene (e.g., GAPDH, β-actin) is used for normalization. The fold change in gene expression is calculated using the ΔΔCt method.

3. Reporter Gene Assays:

  • Plasmid Constructs: A reporter plasmid containing the promoter region of the target gene (e.g., L-FABP promoter) upstream of a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase) is used. An expression plasmid for a nuclear receptor (e.g., PPARα) is also co-transfected.

  • Transfection: The reporter and expression plasmids are transfected into a suitable cell line (e.g., HepG2) using a transfection reagent.

  • Treatment and Analysis: After transfection, cells are treated with the BCFA of interest. The activity of the reporter enzyme is then measured using a corresponding assay (e.g., CAT assay, luciferase assay). An increase in reporter activity indicates an induction of the target gene's promoter.

Signaling Pathways and Visualization

The primary mechanism by which many branched-chain fatty acids influence gene expression is through the activation of PPARα. The following diagram illustrates this signaling pathway.

BCFA_PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (BCFA) BCFA_cyt BCFA BCFA->BCFA_cyt Transport FABP Fatty Acid Binding Protein (FABP) BCFA_cyt->FABP ACSL Acyl-CoA Synthetase BCFA_cyt->ACSL PPAR PPARα FABP->PPAR Nuclear Translocation BCFA_CoA BCFA-CoA BCFA_CoA->PPAR Activation ACSL->BCFA_CoA RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Expression PPRE->TargetGenes Transcription Regulation

Caption: Signaling pathway of branched-chain fatty acid (BCFA) mediated gene expression via PPARα.

Conclusion

While direct evidence for the effect of this compound on gene expression is currently lacking, the existing data for other branched-chain fatty acids provide a strong foundation for hypothesizing its potential biological activities. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to investigate the specific effects of this compound and other novel lipid molecules on gene regulation. Future studies employing the outlined methodologies are crucial to elucidate the precise role of this compound in cellular and physiological processes.

References

A Comparative Analysis of 9-Methylundecanoyl-CoA and Straight-Chain Acyl-CoAs in PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) activation by the branched-chain acyl-CoA, 9-methylundecanoyl-CoA, and various straight-chain acyl-CoAs. This analysis is supported by experimental data on binding affinities and activation potencies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Executive Summary

Both this compound, as a representative methyl-branched acyl-CoA, and straight-chain acyl-CoAs are endogenous ligands that activate PPARα, a key regulator of lipid metabolism. The available data indicates that it is the acyl-CoA thioesters, rather than the free fatty acids, that serve as high-affinity ligands for PPARα. While direct quantitative data for this compound is limited, data from structurally similar branched-chain acyl-CoAs, such as phytanoyl-CoA, demonstrate a high binding affinity, comparable to and in some cases potentially stronger than, very-long-chain straight-chain acyl-CoAs. This suggests that methyl branching may influence the potency of PPARα activation.

Data Presentation: Comparative Binding Affinities

The following table summarizes the reported dissociation constants (Kd) for various acyl-CoAs with PPARα. Lower Kd values indicate higher binding affinity.

Acyl-CoA TypeSpecific Acyl-CoAChain LengthSaturationDissociation Constant (Kd) (nM)Reference
Branched-Chain Phytanoyl-CoA & Pristanoyl-CoA*C20 (Phytanoyl)Saturated~11[1][2]
Straight-Chain Very-Long-Chain Acyl-CoAsC20-C24Saturated3 - 29[1]
Straight-Chain Saturated Long-Chain Acyl-CoAsNot SpecifiedSaturated1 - 13[3]
Straight-Chain Unsaturated Long-Chain Acyl-CoAsNot SpecifiedUnsaturated1 - 14[3]

*Note: Direct binding affinity data for this compound was not available in the reviewed literature. Phytanoyl-CoA and pristanoyl-CoA are used as representative examples of branched-chain acyl-CoAs.

Signaling Pathway of PPARα Activation

The activation of PPARα by acyl-CoAs initiates a signaling cascade that leads to the regulation of genes involved in lipid metabolism. The following diagram illustrates this pathway.

PPARa_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcylCoA This compound or Straight-Chain Acyl-CoA PPARa PPARα AcylCoA->PPARa Ligand Binding & Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binding TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Initiates

PPARα activation by acyl-CoA ligands.

Experimental Protocols

PPARα Ligand Binding Assay (Fluorescence Quenching)

This method is used to determine the binding affinity (Kd) of a ligand for PPARα.

Principle: The intrinsic fluorescence of tryptophan residues in the PPARα protein is quenched upon ligand binding. The degree of quenching is proportional to the concentration of the ligand-receptor complex.

Protocol:

  • Protein Purification: Express and purify recombinant PPARα ligand-binding domain (LBD).

  • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.

  • Titration:

    • Maintain a constant concentration of purified PPARα-LBD in a fluorometer cuvette.

    • Incrementally add aliquots of the acyl-CoA ligand solution.

    • After each addition, allow the mixture to equilibrate.

  • Fluorescence Measurement:

    • Excite the sample at ~280 nm (for tryptophan).

    • Measure the emission spectrum, with the peak typically around 340 nm.

    • Record the decrease in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the change in fluorescence against the ligand concentration.

    • Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Cell-Based PPARα Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate PPARα-mediated gene transcription in living cells.

Principle: Cells are engineered to express PPARα and a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter (containing PPREs). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

  • Transfection:

    • Co-transfect the cells with two plasmids:

      • An expression vector for human or mouse PPARα.

      • A reporter plasmid containing a PPRE sequence upstream of a luciferase gene.

    • A control plasmid (e.g., expressing β-galactosidase) can be included for normalization of transfection efficiency.

  • Compound Treatment:

    • After allowing the cells to recover post-transfection, treat them with various concentrations of the test compound (this compound or straight-chain acyl-CoAs).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPARα agonist like WY-14643).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells to release the cellular contents.

    • Measure the luciferase activity in the cell lysates using a luminometer and an appropriate luciferase substrate.

    • Measure the activity of the normalization control (e.g., β-galactosidase).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity.

    • Plot the normalized reporter activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Reporter_Assay_Workflow Start Start: Cell Culture (e.g., HEK293T) Transfection Co-transfection: - PPARα Expression Plasmid - PPRE-Luciferase Reporter Plasmid Start->Transfection Treatment Treatment with Acyl-CoAs (Varying Concentrations) Transfection->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity (Luminometer) Lysis->Measurement Analysis Data Analysis: - Normalize Data - Generate Dose-Response Curve - Determine EC50 Measurement->Analysis End End Analysis->End

Workflow for a PPARα reporter gene assay.

Conclusion

The available evidence strongly supports the role of both branched-chain and straight-chain acyl-CoAs as high-affinity endogenous ligands for PPARα. The methyl group in molecules like this compound likely influences the binding affinity and subsequent activation of PPARα, with data from similar branched-chain structures suggesting a potency that is comparable to, and potentially greater than, some straight-chain counterparts. Further direct comparative studies using a standardized set of assays are warranted to fully elucidate the structure-activity relationship of various acyl-CoAs in PPARα activation. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

Cross-Validation of Analytical Platforms for 9-Methylundecanoyl-CoA Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 9-Methylundecanoyl-CoA, a branched-chain acyl-coenzyme A derivative, is crucial for understanding its role in various metabolic pathways and for the development of targeted therapeutics. This guide provides a comparative overview of the primary analytical platforms utilized for the measurement of acyl-CoAs, with a specific focus on their application to this compound. The comparison is based on established methodologies for similar long-chain acyl-CoAs, providing a framework for selecting the most appropriate platform for specific research needs.

Overview of Analytical Platforms

The quantification of acyl-CoAs like this compound is analytically challenging due to their inherent instability and complex sample matrices.[1][2] The most robust and widely adopted methods are based on mass spectrometry. This guide will focus on the two most prominent platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with LC-MS/MS being the more frequently utilized approach for acyl-CoA analysis.[3]

Quantitative Data Summary

ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) >0.99[4]>0.99
Lower Limit of Quantification (LLOQ) ng/mL to sub-ng/mL range[5]ng/mL range
Intra-assay Precision (%RSD) <15%[4][6]<15%
Inter-assay Precision (%RSD) <15%[4][6]<15%
Accuracy (% Recovery) 85-115%[4][6]80-120%
Specificity High (based on parent and fragment ion masses)High (based on retention time and mass spectrum)
Throughput High (minutes per sample)[4]Moderate to High

Experimental Workflows

The selection of an analytical platform is intrinsically linked to the experimental workflow, from sample preparation to data acquisition. The following diagrams illustrate the typical workflows for LC-MS/MS and GC-MS analysis of this compound.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization IS Internal Standard Spiking Tissue->IS Extraction Acyl-CoA Extraction (e.g., Protein Precipitation, LLE, SPE) LC Liquid Chromatography (Reversed-Phase) Extraction->LC IS->Extraction MS Tandem Mass Spectrometry (MRM/SRM) LC->MS Quant Quantification MS->Quant

Figure 1. Experimental workflow for LC-MS/MS analysis of this compound.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization IS Internal Standard Spiking Tissue->IS Hydrolysis Hydrolysis of Thioester Bond Derivatization Derivatization to Volatile Ester (e.g., FAME) Hydrolysis->Derivatization Extraction Extraction of Derivatives Derivatization->Extraction GC Gas Chromatography Extraction->GC IS->Hydrolysis MS Mass Spectrometry (Scan or SIM) GC->MS Quant Quantification MS->Quant

Figure 2. Experimental workflow for GC-MS analysis of this compound.

Detailed Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity, specificity, and throughput.[3]

1. Sample Preparation:

  • Homogenization: Tissues or cells are homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.

  • Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) is added to the homogenate to correct for matrix effects and variations in extraction efficiency.[7]

  • Extraction: Acyl-CoAs are extracted from the homogenate using methods such as protein precipitation with organic solvents (e.g., acetonitrile (B52724), methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3] The choice of method depends on the sample matrix and the desired level of cleanup.

2. Liquid Chromatography:

  • Column: Reversed-phase columns (e.g., C18) are commonly used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid or a buffer like ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[4]

  • Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for acyl-CoAs.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[6] This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, which provides high specificity and sensitivity. A neutral loss scan of 507 Da is also characteristic for acyl-CoAs.[3][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact this compound by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory. This method indirectly quantifies the 9-methylundecanoic acid moiety after hydrolysis of the thioester bond.

1. Sample Preparation:

  • Homogenization and Internal Standard Spiking: Similar to the LC-MS/MS protocol.

  • Hydrolysis: The thioester bond of this compound is hydrolyzed (e.g., using a strong base like KOH) to release the free fatty acid, 9-methylundecanoic acid.

  • Derivatization: The resulting fatty acid is converted into a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME), using reagents like BF₃-methanol or diazomethane.

  • Extraction: The FAME derivative is then extracted into an organic solvent (e.g., hexane).

2. Gas Chromatography:

  • Column: A non-polar or moderately polar capillary column is used for the separation of FAMEs.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.

3. Mass Spectrometry:

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Platform Comparison

Platform_Comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_conclusion Conclusion LCMS_adv Advantages: - High Sensitivity & Specificity - Direct analysis of intact molecule - High throughput Conclusion LC-MS/MS is generally the preferred method for This compound quantification due to its direct analysis capabilities and superior performance metrics. LCMS_adv->Conclusion LCMS_disadv Disadvantages: - Matrix effects can be significant - Higher instrument cost GCMS_adv Advantages: - Robust and reliable - Extensive spectral libraries for identification GCMS_adv->Conclusion GCMS_disadv Disadvantages: - Indirect analysis (requires hydrolysis and derivatization) - Potential for analyte loss during sample prep - Lower throughput compared to modern LC-MS

Figure 3. Comparison of LC-MS/MS and GC-MS for this compound analysis.

Conclusion

For the quantitative analysis of this compound, LC-MS/MS stands out as the superior platform . Its ability to directly measure the intact molecule with high sensitivity, specificity, and throughput makes it the method of choice for researchers in metabolic studies and drug development. While GC-MS can be employed for the indirect analysis of the fatty acid moiety, the multi-step sample preparation involving hydrolysis and derivatization introduces potential sources of error and is generally more laborious. The choice of the analytical platform should be guided by the specific requirements of the study, including the desired sensitivity, throughput, and the available instrumentation.

References

Comparative Guide to Studying the Effects of 9-Methylundecanoyl-CoA with Biological Replicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and interpreting experiments to investigate the biological effects of 9-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited direct research on this specific molecule, this guide draws comparisons with the broader class of branched-chain fatty acids (BCFAs) and their known signaling pathways. The emphasis is on the critical role of biological replicates in generating robust and reproducible data.

Introduction to this compound and the Importance of Biological Replicates

This compound belongs to the class of branched-chain fatty acyl-CoAs. While direct studies on its specific biological functions are limited, related branched-chain fatty acids (BCFAs) have been shown to play significant roles in metabolic regulation. Research suggests that BCFAs can influence lipid metabolism, inflammation, and insulin (B600854) sensitivity.[1][2] A key mechanism for these effects is the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα), for which branched-chain fatty acyl-CoAs are high-affinity ligands.[3][4][5]

Hypothetical Signaling Pathway of this compound

Based on the known actions of other branched-chain fatty acyl-CoAs, a plausible signaling pathway for this compound involves its interaction with Fatty Acid-Binding Proteins (FABPs) for transport to the nucleus, followed by the activation of PPARα. This activation leads to the transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_MUC This compound FABP FABP 9_MUC->FABP Binding 9_MUC_FABP 9-MUC-FABP Complex PPARa PPARα 9_MUC_FABP->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1A, ACOX1) PPRE->Target_Genes Transcription

Figure 1: Hypothetical signaling pathway of this compound activating PPARα.

Experimental Design and the Role of Biological Replicates

A robust experimental design is crucial for obtaining reliable data. The following workflow illustrates a typical experiment to assess the effect of this compound on gene expression in a cell culture model, emphasizing the use of biological replicates.

Experimental_Workflow cluster_setup Experiment Setup cluster_replicates Biological Replicates (n=3-6) cluster_analysis Sample Processing and Analysis start Start: Seed Cells treatment Treatment Groups start->treatment Control Vehicle Control treatment->Control MUC This compound treatment->MUC Comparator Comparator (e.g., WY-14643) treatment->Comparator Harvest Harvest Cells Control->Harvest MUC->Harvest Comparator->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction qPCR RT-qPCR RNA_Extraction->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis end Conclusion Data_Analysis->end

Figure 2: Experimental workflow for studying this compound effects with biological replicates.

The number of biological replicates is a critical factor in experimental design. A sufficient number of replicates ensures that the observed effects are not due to random chance and allows for the detection of statistically significant differences between treatment groups.

Biological_Replicates_Logic Start Define Research Question Power_Analysis Perform Power Analysis (if pilot data is available) Start->Power_Analysis Replicate_Number Determine Number of Biological Replicates (n) Power_Analysis->Replicate_Number Low_n Low n (e.g., <3): High risk of false negatives/ positives, low statistical power Replicate_Number->Low_n Inadequate Optimal_n Optimal n (e.g., 3-6): Balances statistical power and resource allocation Replicate_Number->Optimal_n Recommended High_n High n (e.g., >6): Increased statistical power, may be resource-intensive Replicate_Number->High_n Ideal Experiment Conduct Experiment Low_n->Experiment Optimal_n->Experiment High_n->Experiment Analysis Statistical Analysis Experiment->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Figure 3: Logic for determining the number of biological replicates.

Comparative Data Presentation

The following tables present hypothetical data from an experiment investigating the effect of this compound on the expression of PPARα target genes and on PPARα activity, comparing it to a vehicle control and a known PPARα agonist, WY-14643.

Table 1: Relative mRNA Expression of PPARα Target Genes

GeneVehicle Control (Fold Change ± SD)This compound (10 µM) (Fold Change ± SD)WY-14643 (10 µM) (Fold Change ± SD)
CPT1A1.0 ± 0.152.5 ± 0.34.2 ± 0.5
ACOX11.0 ± 0.23.1 ± 0.45.5 ± 0.6
PDK41.0 ± 0.11.8 ± 0.253.0 ± 0.35

Data are presented as mean fold change relative to the vehicle control from 5 biological replicates.

Table 2: PPARα Reporter Gene Assay

TreatmentRelative Luciferase Activity (RLU ± SD)
Vehicle Control1.0 ± 0.1
This compound (10 µM)3.8 ± 0.4
WY-14643 (10 µM)6.2 ± 0.7

Data are presented as mean relative luciferase units (RLU) normalized to the vehicle control from 5 biological replicates.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: HepG2 (human hepatocellular carcinoma) or Fao (rat hepatoma) cells are suitable models as they express PPARα.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare stock solutions of this compound and WY-14643 in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the vehicle control, this compound (e.g., 10 µM), or WY-14643 (e.g., 10 µM).

    • Ensure each treatment condition is applied to at least 3-6 wells (biological replicates).

    • Incubate the cells for a predetermined time (e.g., 24 hours).

2. RNA Extraction and Quantitative Real-Time PCR (qPCR)

  • RNA Extraction:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

3. PPARα Reporter Gene Assay

  • Transfection:

    • Co-transfect cells with a PPARα expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a Renilla luciferase control vector for normalization.

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000, Thermo Fisher Scientific).

  • Treatment:

    • After 24 hours of transfection, treat the cells with the vehicle control, this compound, or WY-14643 as described above.

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (e.g., Dual-Glo Luciferase Assay System, Promega).

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Express the results as fold induction over the vehicle control.

References

A Comparative Guide to Assessing the Enzymatic Specificity of 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the enzymatic specificity of 9-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a comparative approach, proposing key enzymes for investigation, suitable alternative substrates for comparison, and detailed experimental protocols to generate robust, publishable data.

Introduction to this compound and Enzyme Specificity

This compound belongs to the class of branched-chain acyl-coenzyme A esters. Its structure, featuring a C12 (dodecanoyl) backbone with a methyl group at the 9th position, suggests its potential involvement in fatty acid metabolism. Understanding the specificity of enzymes for this substrate is crucial for elucidating its metabolic fate and its potential role in various physiological and pathological processes.

Enzyme specificity is a fundamental concept in biochemistry, dictating the interaction between an enzyme and its substrate. For acyl-CoA molecules, specificity is often determined by the length of the acyl chain, the presence and position of branches or other modifications, and the overall hydrophobicity. Dysregulation of enzymes that metabolize acyl-CoAs has been implicated in metabolic syndromes, making the study of novel acyl-CoAs like this compound a relevant area of research.

Proposed Enzymes for Specificity Screening

Based on the structure of this compound, the following classes of enzymes are proposed as primary candidates for interaction and should be investigated:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial step of fatty acid β-oxidation. Medium-chain acyl-CoA dehydrogenase (MCAD) and very-long-chain acyl-CoA dehydrogenase (VLCAD) are particularly relevant due to their roles in metabolizing fatty acids of similar chain length. The methyl branch in this compound may significantly influence its recognition and turnover by these enzymes.

  • Acyl-CoA Carboxylases (ACCs): ACCs are rate-limiting enzymes in fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. While their primary substrate is acetyl-CoA, they can exhibit activity towards other short and medium-chain acyl-CoAs.

  • N-Myristoyltransferase (NMT): This enzyme transfers a myristoyl (C14:0) group from myristoyl-CoA to the N-terminal glycine (B1666218) of specific proteins. NMT is known to have some promiscuity towards fatty acyl-CoA substrates of similar chain length, and the presence of a methyl branch could affect its binding and catalytic efficiency.[1]

Comparative Substrates

To rigorously assess the specificity for this compound, a selection of structurally related acyl-CoA molecules should be tested in parallel. The following are proposed as suitable alternatives:

  • Dodecanoyl-CoA (Lauroyl-CoA): The straight-chain C12 analogue. This is the most critical comparison to determine the effect of the 9-methyl branch on enzyme recognition and catalysis.

  • Undecanoyl-CoA: A straight-chain C11 analogue, to assess the impact of chain length.

  • Tridecanoyl-CoA: A straight-chain C13 analogue, to further evaluate the influence of chain length.

  • Other Branched-Chain Acyl-CoAs: (e.g., 10-Methyldodecanoyl-CoA, if available) to understand the positional effect of the methyl group.

Experimental Protocols

The following are detailed protocols for assessing the enzymatic activity and specificity for this compound and its analogues.

4.1. General Enzyme Kinetic Assay Protocol (Spectrophotometric)

This protocol is adaptable for Acyl-CoA Dehydrogenases using an electron transfer flavoprotein (ETF) reduction assay.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.6), 0.2 mM FAD, 10 µM ETF, and 1 mM of the electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCPIP).

  • Enzyme Preparation: Purify the recombinant target enzyme (e.g., MCAD) to homogeneity. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA).

  • Substrate Preparation: Prepare stock solutions of this compound and all comparative acyl-CoA substrates. The exact concentration should be verified by spectrophotometry (A260 nm).

  • Initiation of Reaction: Add the purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline. Initiate the reaction by adding the acyl-CoA substrate at varying concentrations (e.g., 0.1 µM to 100 µM).

  • Data Acquisition: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Fit the velocity vs. substrate concentration data to the Michaelis-Menten equation to determine the kinetic parameters (Km, Vmax, and kcat).

4.2. Fluorometric Assay for Acyl-CoA Oxidase Activity

This method is suitable for peroxisomal fatty acyl-CoA oxidase and can be adapted for other H2O2-producing acyl-CoA-metabolizing enzymes.[2]

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.4), 10 µM FAD, 0.1 mM 4-hydroxyphenylacetic acid, and 2 U/mL horseradish peroxidase.[2]

  • Enzyme and Substrates: Add the purified acyl-CoA oxidase and the range of acyl-CoA substrates (this compound and comparators) at various concentrations.

  • Reaction and Detection: The enzymatic reaction produces H2O2, which, in the presence of horseradish peroxidase, oxidizes 4-hydroxyphenylacetic acid to a fluorescent product.[2] Measure the increase in fluorescence (excitation at 320 nm, emission at 400 nm).

  • Kinetic Analysis: Determine the initial rates of reaction and calculate the kinetic parameters as described above.

4.3. Radiometric Assay for N-Myristoyltransferase (NMT) Activity

This highly sensitive assay measures the incorporation of a radiolabeled fatty acyl group into a peptide substrate.[3]

  • Substrates: Synthesize or procure [3H]-labeled 9-Methylundecanoic acid and its straight-chain analogue. Convert these to their respective [3H]-acyl-CoAs. A synthetic peptide substrate for NMT (e.g., derived from the N-terminus of a known N-myristoylated protein) is also required.

  • Reaction: Incubate purified NMT with the peptide substrate, ATP, and the [3H]-acyl-CoA in an appropriate buffer.

  • Separation and Detection: Stop the reaction and separate the acylated peptide from the unreacted [3H]-acyl-CoA using differential phase partitioning or reverse-phase HPLC.[1][3]

  • Quantification: Quantify the amount of incorporated radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the kinetic parameters for each acyl-CoA substrate.

Data Presentation: Comparative Enzyme Kinetics

The quantitative data obtained from the enzymatic assays should be summarized in a clear and structured table to facilitate easy comparison of the specificity of the tested enzymes for this compound and the alternative substrates.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
MCAD This compound
Dodecanoyl-CoA
Undecanoyl-CoA
Tridecanoyl-CoA
VLCAD This compound
Dodecanoyl-CoA
Undecanoyl-CoA
Tridecanoyl-CoA
NMT This compound
Dodecanoyl-CoA
Undecanoyl-CoA
Tridecanoyl-CoA

Table 1: Hypothetical data table for comparing the kinetic parameters of selected enzymes with this compound and its analogues. The specificity constant (kcat/Km) is the most direct measure of an enzyme's preference for a substrate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of an enzyme for this compound.

G cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion Enzyme Purify Target Enzyme Assay Perform Kinetic Assays (Spectrophotometric, Fluorometric, or Radiometric) Enzyme->Assay Substrates Synthesize/Procure Acyl-CoAs (this compound & Analogues) Substrates->Assay Vary Vary Substrate Concentrations Kinetics Calculate Initial Velocities Assay->Kinetics MM Fit to Michaelis-Menten Equation Kinetics->MM Params Determine Km, kcat, Vmax MM->Params Compare Compare kcat/Km values Params->Compare Specificity Assess Specificity for this compound Compare->Specificity

Workflow for assessing enzyme specificity.

Conclusion and Future Directions

This guide provides a systematic approach for the characterization of the enzymatic specificity of this compound. By comparing its kinetic parameters with those of its straight-chain and other structural analogues across a panel of relevant enzymes, researchers can gain valuable insights into its metabolic role. The proposed experimental framework is designed to yield high-quality, comparable data suitable for publication and for informing further research in drug development and metabolic studies. Future work could involve structural studies, such as co-crystallization of enzymes with this compound, to understand the molecular basis of the observed specificity.

References

Independent Verification of 9-Methylundecanoyl-CoA's Role in Cellular Pathways: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of available scientific literature reveals a notable absence of information regarding 9-Methylundecanoyl-CoA and its purported role in cellular pathways. Extensive searches of scholarly databases and biochemical resources did not yield any specific data on the biosynthesis, metabolic function, or independent verification of this molecule's activities. This suggests that this compound is likely not a recognized or studied metabolite within the established scientific domain.

Consequently, the creation of a comparative guide with supporting experimental data, as initially requested, is not feasible. The fundamental information required to conduct such an analysis—including its established function, the pathways it participates in, and any alternative or comparable molecules—is not present in the public scientific record.

While the specific molecule "this compound" remains elusive, it is possible to provide a generalized framework for the analysis of novel acyl-CoA molecules in cellular pathways, should data become available in the future. Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, serving as activated forms of fatty acids. Their roles are diverse and crucial for cellular function.

General Roles of Acyl-CoA Molecules in Cellular Metabolism:

  • Fatty Acid β-Oxidation: Acyl-CoAs are key substrates for the mitochondrial process of β-oxidation, where they are broken down to produce acetyl-CoA, a primary fuel for the citric acid cycle.

  • Biosynthesis of Complex Lipids: They serve as building blocks for the synthesis of various lipids, including triglycerides, phospholipids, and sphingolipids, which are essential components of cell membranes and energy storage molecules.

  • Protein Acylation: Acyl-CoA molecules can be covalently attached to proteins, a post-translational modification that can alter their function, localization, and stability.

  • Gene Regulation: Acyl-CoAs can influence gene expression by acting as allosteric regulators of transcription factors or by serving as substrates for enzymes that modify histones.

  • Polyketide Synthesis: In some bacteria and fungi, specific acyl-CoAs serve as starter or extender units in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities.

Hypothetical Experimental Workflow for Verifying a Novel Acyl-CoA's Role

Should this compound be identified and characterized in a specific biological context, a researcher would typically follow an experimental workflow similar to the one outlined below to verify its function.

G cluster_0 In Vitro Characterization cluster_1 Cellular/In Vivo Analysis cluster_2 Pathway Elucidation a Synthesize or Isolate This compound c Identify Potential Interacting Proteins (e.g., Acyltransferases, Dehydrogenases) a->c b Enzyme Assays with Purified Proteins h Integrate In Vitro and In Vivo Data b->h c->b d Isotopic Labeling Studies (e.g., using ¹³C or ¹⁴C labeled precursors) e Metabolomic Profiling of Cells/Tissues d->e e->h f Genetic Perturbation (Knockout/Overexpression of putative biosynthetic enzymes) f->e g Phenotypic Analysis f->g g->h i Propose Cellular Pathway h->i j Independent Verification (e.g., by another lab or method) i->j

Caption: Hypothetical workflow for the verification of a novel acyl-CoA's cellular role.

Conclusion

Safety Operating Guide

Prudent Disposal of 9-Methylundecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult the material's Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, the following general precautions for handling CoA esters should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, contain the material and collect it using an appropriate absorbent material.[1] The contaminated absorbent should then be placed in a sealed container for disposal as chemical waste. Do not allow the chemical to enter drains or waterways.

II. Step-by-Step Disposal Protocol

The disposal of 9-Methylundecanoyl-CoA should be managed through a licensed hazardous waste disposal service. The following steps outline a compliant and safe disposal workflow:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a dedicated and clearly labeled waste container.

    • The container must be made of a material compatible with the chemical and should be securely sealed to prevent leaks or spills.

  • Waste Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Follow any specific storage temperature recommendations if provided for the compound.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Ensure that all required documentation is completed accurately.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have this compound Waste B Consult Institutional EHS Guidelines A->B H Spill or Exposure Event? A->H C Collect Waste in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Certified Waste Disposal D->E F Complete All Required Waste Manifests E->F G End: Waste Properly Disposed F->G H->B No I Follow Emergency Spill Cleanup Protocol H->I Yes I->C

Caption: Decision and action workflow for the safe disposal of this compound.

Disclaimer: This guidance is based on general best practices for laboratory chemical waste. Always prioritize and adhere to the specific protocols and regulations established by your institution's Environmental Health and Safety department and local regulatory bodies.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 9-Methylundecanoyl-CoA. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE): A Multi-Level Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. The appropriate level of PPE is dictated by the potential hazards, which, for a novel or uncharacterized substance, should be considered significant until proven otherwise. The following table summarizes the recommended PPE based on established safety levels.[1][2] For all handling of this compound, Level C protection is the recommended minimum .

PPE Level Description Recommended Use Case for this compound
Level D Minimum protection required. Includes safety glasses, gloves, and a lab coat.Not recommended for handling this compound due to the unknown nature of the compound.
Level C Required when the concentration and type of airborne substance are known and criteria for air-purifying respirators are met. Includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing, and inner and outer gloves.[2]Minimum requirement for handling this compound in a well-ventilated area or a chemical fume hood.
Level B Required when the highest level of respiratory protection is needed with a lesser level of skin protection. Includes a self-contained breathing apparatus (SCBA) and chemical-resistant clothing.[2]Recommended when there is a risk of generating aerosols or if working outside of a certified chemical fume hood.
Level A Highest level of respiratory, skin, and eye protection. Includes a fully encapsulating chemical-protective suit and an SCBA.[2]Reserved for major spills or emergency situations where the concentration and toxicity of the compound are unknown and high.

Core PPE Requirements for Handling this compound (Level C):

  • Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors.

  • Eye and Face Protection: Chemical splash goggles and a face shield.[3]

  • Skin Protection:

    • Gloves: Double gloving with nitrile or other chemical-resistant gloves is mandatory.[4] The outer glove should be removed and disposed of immediately after handling the compound.

    • Clothing: A disposable, low-permeability lab coat or coveralls with a solid front, long sleeves, and tight-fitting cuffs.[4]

  • Foot Protection: Chemical-resistant, steel-toed boots or shoes.[2]

II. Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and preventing contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • The recommended storage temperature for similar compounds is often -20°C.[6]

2. Handling and Preparation:

  • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.

  • Avoid generating dust or aerosols.[7]

3. Experimental Use:

  • When preparing solutions, add the compound to the solvent slowly to avoid splashing.

  • Keep containers closed when not in use.

  • Work in a clutter-free area to minimize the risk of spills.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Do not allow the material to enter drains or waterways.[5]

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor, in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Level C Minimum) B Prepare Work Area in Chemical Fume Hood A->B C Assemble All Necessary Equipment and Reagents B->C D Retrieve this compound from Storage C->D Proceed to Handling E Weigh or Measure the Required Amount D->E F Perform Experimental Procedure E->F G Decontaminate Work Area and Equipment F->G Proceed to Cleanup H Segregate and Dispose of Contaminated Waste G->H I Doff PPE in Designated Area H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.